Nitroso nitrate;ruthenium
Description
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Structure
2D Structure
Properties
CAS No. |
13841-94-6 |
|---|---|
Molecular Formula |
N2O4Ru |
Molecular Weight |
193.1 g/mol |
IUPAC Name |
nitroso nitrate;ruthenium |
InChI |
InChI=1S/N2O4.Ru/c3-1-6-2(4)5; |
InChI Key |
YLPJWCDYYXQCIP-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)O[N+](=O)[O-].[Ru] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ruthenium(III) Nitrosyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO₃)₃, is a significant ruthenium compound utilized primarily as a precursor in the synthesis of various ruthenium-based catalysts and advanced materials. Its distinctive chemical properties, including its reactivity and solubility, make it a versatile starting material in both academic and industrial research. This technical guide provides a comprehensive overview of the chemical and physical properties of Ruthenium(III) nitrosyl nitrate, detailed experimental protocols for its synthesis and characterization, and a visualization of its key chemical transformations. The information presented herein is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.
Physicochemical Properties
Ruthenium(III) nitrosyl nitrate is a red-brown crystalline solid or is often supplied as a solution in dilute nitric acid, appearing as an orange to brown liquid. It is known for its miscibility with cold water and solubility in organic solvents like acetone and ether.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Ruthenium(III) nitrosyl nitrate:
| Property | Value | References |
| Chemical Formula | Ru(NO)(NO₃)₃ | [3][4][5] |
| Molecular Weight | 317.09 g/mol | [3][4][5][6] |
| Appearance | Red-brown crystals or orange to brown liquid | [4][5][7] |
| Solubility | Miscible with cold water; Soluble in ether and acetone | [1][2] |
| Density (of solution) | 1.07 g/mL at 25 °C | |
| Melting Point | Decomposes upon heating | [4] |
| Boiling Point | Not applicable |
Spectroscopic and Structural Properties
The structural and electronic properties of Ruthenium(III) nitrosyl nitrate have been investigated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of Ruthenium(III) nitrosyl nitrate is the strong absorption band corresponding to the stretching vibration of the nitrosyl (NO) ligand.
| Vibration | Wavenumber (cm⁻¹) | References |
| ν(NO) | ~1924 | [8] |
Raman Spectroscopy
Raman spectroscopy provides further insight into the vibrational modes of the molecule, particularly in solution.
| Vibration | Wavenumber (cm⁻¹) | Assignment | References |
| ν(NO) | 1850-1930 | Nitrosyl stretch | [9] |
| ν₅(NO₃⁻) | ~1530 | Asymmetric nitrate stretch | [9] |
Chemical Reactivity
Thermal Decomposition
Ruthenium(III) nitrosyl nitrate undergoes thermal decomposition to yield ruthenium(IV) oxide (RuO₂) nanoparticles. This process occurs in a stepwise manner with the sequential release of the nitrosyl and nitrate groups.[10]
Hydrolysis and Reaction with Bases
In aqueous solutions, the speciation of Ruthenium(III) nitrosyl nitrate is pH-dependent. In acidic conditions, the complex is relatively stable. However, under basic conditions, it reacts with hydroxide ions. This can lead to the formation of a stable ruthenium nitrite complex, which is a key intermediate in the synthesis of ruthenium nanoparticles.[11] This reaction avoids the precipitation of ruthenium oxides that can occur with other ruthenium salts under basic conditions.[11]
Use as a Catalyst Precursor
A primary application of Ruthenium(III) nitrosyl nitrate is as a precursor for the synthesis of heterogeneous and homogeneous ruthenium catalysts.[12] Its solubility in various solvents and its ability to be converted to catalytically active ruthenium species make it a valuable starting material.
Experimental Protocols
Synthesis of Solid Ruthenium(III) Nitrosyl Nitrate from Ruthenium Trichloride
This protocol is based on a patented method for producing solid Ru(NO)(NO₃)₃.[8]
Step 1: Synthesis of Ruthenium Nitrosyl Chloride Intermediate
-
Dissolve 150 g of hydrated ruthenium trichloride in 1050 mL of 1 M hydrochloric acid.
-
Heat the solution to reflux.
-
Slowly add a solution of 116 g of sodium nitrite in 750 mL of water. The solution will change color from dark red to deep purple with the evolution of reddish-brown NO₂ gas.
-
Continue the reaction for 4 hours.
-
Distill off the water to obtain a solid mixture.
-
Dissolve the solid mixture in absolute ethanol to separate the soluble Ru(NO)Cl₃ from the insoluble NaCl.
-
Filter the solution and evaporate the ethanol to yield solid Ruthenium(III) nitrosyl chloride.
Step 2: Conversion to Ruthenium(III) Nitrosyl Nitrate
-
Dissolve the obtained Ruthenium(III) nitrosyl chloride in water.
-
Add a stoichiometric amount of silver nitrate solution to precipitate the chloride ions as AgCl.
-
Filter off the AgCl precipitate to obtain a solution of Ruthenium(III) nitrosyl nitrate.
Step 3: Extraction and Isolation of Solid Ruthenium(III) Nitrosyl Nitrate
-
Extract the aqueous solution of Ruthenium(III) nitrosyl nitrate multiple times with diethyl ether.
-
Combine the ether extracts and evaporate the solvent to obtain solid, crystalline Ruthenium(III) nitrosyl nitrate.
Synthesis of Ruthenium Nanoparticles
This protocol describes the synthesis of ruthenium nanoparticles from a Ruthenium(III) nitrosyl nitrate solution.[11]
-
Prepare an aqueous solution of Ruthenium(III) nitrosyl nitrate.
-
Adjust the pH of the solution by adding a sodium hydroxide solution to form the ruthenium nitrite complex.
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium borohydride.
-
Rapidly mix the ruthenium nitrite complex solution with the reducing agent solution to initiate the nucleation and growth of ruthenium nanoparticles.
Visualized Signaling Pathways and Workflows
Synthesis of Ruthenium(III) Nitrosyl Nitrate
Caption: Synthetic pathway from RuCl₃ to solid Ru(NO)(NO₃)₃.
Formation of Ruthenium Nanoparticles
Caption: Reaction pathway for the synthesis of Ru nanoparticles.
References
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. webqc.org [webqc.org]
- 4. pgmschem.com [pgmschem.com]
- 5. strem.com [strem.com]
- 6. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]
- 7. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chembk.com [chembk.com]
A Guide to the Synthesis of High-Purity Ruthenium(III) Nitrosyl Nitrate for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃), a crucial precursor in various catalytic and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthesis workflows.
Introduction
Ruthenium(III) nitrosyl nitrate is a key inorganic compound valued for its role as a precursor in the synthesis of various ruthenium-based catalysts and potential therapeutic agents. The high purity of this compound is paramount to ensure reproducibility and efficacy in these applications. This guide outlines three primary methods for its synthesis: recovery from spent catalysts, synthesis from ruthenium trichloride, and a process involving ruthenium tetroxide.
Comparative Data of Synthesis Methods
The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of obtaining Ruthenium(III) nitrosyl nitrate. The following table summarizes the key quantitative data associated with the primary synthesis routes discussed in this guide.
| Parameter | Method 1: From Spent Catalyst | Method 2: From Ruthenium Trichloride | Method 3: From Ruthenium Tetroxide |
| Starting Material | Spent Ruthenium Catalyst (e.g., Ru/Al₂O₃, Ru/ZrO₂) | Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) | Ruthenium Tetroxide (RuO₄) |
| Typical Yield | > 90%[1] | ~90%[2] | High (part of Method 1) |
| Product Purity | High, metallic impurities < 30 ppm[1] | High, metallic impurities < 20 ppm, Chloride < 50 ppm[2] | High |
| Key Reagents | Ozone, Nitric Acid, Sodium Nitrite, Diethyl Ether | Sodium Nitrite, Silver Nitrate, Diethyl Ether | Nitric Acid, Nitrogen Oxides |
| Advantages | Utilizes waste material, cost-effective for large scale.[1] | Readily available starting material. | Direct route, potentially high purity. |
| Disadvantages | Multi-step process, requires specialized equipment. | Use of expensive silver nitrate, generation of AgCl waste.[2] | RuO₄ is highly toxic and volatile. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in scientific literature and patents.
Method 1: Synthesis from Spent Ruthenium Catalyst
This method provides an economical and sustainable route to high-purity Ruthenium(III) nitrosyl nitrate by recycling spent industrial catalysts. The overall process involves the oxidation of ruthenium to volatile ruthenium tetroxide (RuO₄), its subsequent absorption in nitric acid, and conversion to the final product.
Experimental Workflow:
Protocol:
-
Catalyst Pre-treatment: The spent ruthenium catalyst is dried at 120°C for 2 hours, followed by calcination at 450°C for 3 hours to remove organic residues.[1]
-
Reduction: The calcined catalyst is placed in a fluidized bed reactor and reduced to metallic ruthenium by passing hydrogen gas at elevated temperatures (e.g., 350°C).[1]
-
Oxidation to RuO₄: The metallic ruthenium is then oxidized to volatile ruthenium tetroxide (RuO₄) by introducing a mixed gas of ozone and air at a high temperature (e.g., 650°C). The chemical equations are: Ru + 2O₂ → RuO₄↑ and 3Ru + 4O₃ → 3RuO₄↑.[1]
-
Absorption: The gaseous RuO₄ is passed through a series of absorption bottles containing a nitric acid solution (45-68 wt.%) at 50-95°C. This step forms a solution of ruthenium nitrate (Ru(NO₃)₃). The reaction is: 2RuO₄ + 16HNO₃ → 2Ru(NO₃)₃ + 8H₂O + 5O₂↑ + 10NO₂↑.[1]
-
Nitrosylation: The resulting ruthenium nitrate solution is treated with solid sodium nitrite (NaNO₂). The mixture is heated under reflux for 4-8 hours. The reaction is: Ru(NO₃)₃ + 2NaNO₂ + 2HNO₃ → Ru(NO)(NO₃)₃ + 2NaNO₃ + NO₂↑ + H₂O.[1]
-
Purification: The final product is extracted from the aqueous solution using anhydrous diethyl ether. The ether phase is then collected, and the solvent is evaporated to yield solid, high-purity Ruthenium(III) nitrosyl nitrate.[1]
Method 2: Synthesis from Ruthenium Trichloride
This method starts from the readily available precursor, ruthenium(III) chloride hydrate. The process involves the formation of an intermediate, ruthenium nitrosyl chloride, followed by a metathesis reaction with silver nitrate.
Experimental Workflow:
Protocol:
-
Formation of Ruthenium Nitrosyl Chloride: Hydrated ruthenium trichloride is dissolved in a 1M hydrochloric acid solution. An aqueous solution of sodium nitrite is added dropwise while heating to reflux. The reaction is continued for 4 hours. The water is then distilled off to obtain a solid mixture. The ruthenium nitrosyl chloride (Ru(NO)Cl₃) is extracted from this solid mixture using anhydrous ethanol, and the ethanol is subsequently evaporated.[2]
-
Metathesis Reaction: The obtained ruthenium nitrosyl chloride is dissolved in water, and an aqueous solution of silver nitrate is added. The mixture is heated to reflux for 5 hours to ensure complete precipitation of silver chloride (AgCl).[2]
-
Purification: The AgCl precipitate is removed by filtration. The filtrate, containing the Ruthenium(III) nitrosyl nitrate, is then extracted multiple times with diethyl ether. The combined ether extracts are evaporated to yield the solid product.[2]
Method 3: Synthesis from Ruthenium Tetroxide
This method offers a more direct route to a nitric acid solution of ruthenium nitrosyl nitrate, which can then be processed to obtain the solid product. Ruthenium tetroxide is a highly toxic and volatile compound and must be handled with extreme caution in a well-ventilated fume hood.
Experimental Workflow:
Protocol:
-
Absorption of RuO₄: Gaseous or dissolved Ruthenium Tetroxide (RuO₄) is introduced into a cooled nitric acid solution.[3] The dissolution of RuO₄ in nitric acid can directly yield a solution of ruthenium nitrosyl nitrate.[2]
-
Isolation of Solid Product: To obtain the solid product, the resulting nitric acid solution is subjected to extraction with anhydrous diethyl ether, followed by evaporation of the ether, similar to the final steps in the previously described methods.
Purification and Characterization
Purification:
The primary method for purifying solid Ruthenium(III) nitrosyl nitrate is extraction with anhydrous diethyl ether followed by evaporation of the solvent.[1][2] For obtaining highly crystalline material, recrystallization can be explored. While specific solvents for Ru(NO)(NO₃)₃ are not widely reported, general principles for recrystallizing coordination complexes suggest exploring solvent pairs where the compound has high solubility in one solvent and low solubility in the other. Potential solvent systems could include acetone/water or acetonitrile/diethyl ether.
Characterization:
The identity and purity of the synthesized Ruthenium(III) nitrosyl nitrate can be confirmed through various analytical techniques:
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the nitrosyl (NO) stretching vibration is observed around 1924 cm⁻¹.[2]
-
Raman Spectroscopy: In a nitric acid solution, Raman spectra show characteristic vibrations for the ruthenium nitrosyl complexes, including a band for the ν(NO) stretch between 1850-1930 cm⁻¹ and bands for the nitrate ligands.[4]
-
Elemental Analysis: The purity of the compound can be quantitatively determined by elemental analysis, confirming the theoretical percentages of Ruthenium, Nitrogen, and Oxygen. High-purity samples should have a ruthenium content of approximately 31.3% by weight.
Conclusion
This guide has detailed three primary methods for the synthesis of high-purity Ruthenium(III) nitrosyl nitrate. The choice of method will depend on the available starting materials, required scale, and laboratory capabilities. The synthesis from spent catalysts offers a cost-effective and environmentally friendly option for large-scale production, while the synthesis from ruthenium trichloride provides a reliable route from a common laboratory chemical. The direct use of ruthenium tetroxide is also a viable, albeit more hazardous, option. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in research and development.
References
Spectroscopic Characterization of Ruthenium(III) Nitrosyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ruthenium(III) Nitrosyl Nitrate, Ru(NO)(NO₃)₃. This document details the synthesis, and vibrational and electronic spectroscopic properties of this significant ruthenium compound, offering valuable data and methodologies for researchers in inorganic chemistry, materials science, and drug development.
Introduction
Ruthenium(III) nitrosyl nitrate is a key precursor in the synthesis of various ruthenium-based catalysts and materials. Its distinctive coordination chemistry, featuring both nitrosyl (NO) and nitrate (NO₃) ligands, gives rise to a unique spectroscopic signature. Understanding these characteristics is crucial for quality control, reaction monitoring, and the rational design of new materials and therapeutic agents. This guide summarizes the essential spectroscopic data and experimental protocols for the thorough characterization of Ru(NO)(NO₃)₃.
Synthesis of Ru(NO)(NO₃)₃
A common and effective method for the synthesis of solid Ru(NO)(NO₃)₃ involves the reaction of ruthenium trichloride (RuCl₃) with sodium nitrite (NaNO₂) to form a ruthenium nitrosyl chloride intermediate, followed by reaction with silver nitrate (AgNO₃) to yield the final product.
Experimental Protocol: Synthesis from RuCl₃
A detailed, two-step synthesis process is outlined below[1][2]:
Step 1: Preparation of Ruthenium Nitrosyl Chloride (Ru(NO)Cl₃)
-
Dissolve hydrated ruthenium trichloride (RuCl₃·nH₂O) in a 1M hydrochloric acid (HCl) solution.
-
Heat the solution to reflux.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. The solution will change color from dark red to deep purple, accompanied by the release of reddish-brown nitrogen dioxide (NO₂) gas.
-
Continue the reaction for approximately 4 hours.
-
Distill off the water to obtain a solid mixture.
-
Dissolve the Ru(NO)Cl₃ from the solid mixture using anhydrous ethanol, and filter to remove the insoluble sodium chloride (NaCl).
-
Evaporate the ethanol from the filtrate to yield solid Ru(NO)Cl₃.
Step 2: Preparation of Ruthenium(III) Nitrosyl Nitrate (Ru(NO)(NO₃)₃)
-
Dissolve the obtained Ru(NO)Cl₃ in deionized water.
-
Add an aqueous solution of silver nitrate (AgNO₃).
-
Stir the mixture and heat to reflux for approximately 5 hours.
-
Filter the reaction mixture to remove the silver chloride (AgCl) precipitate. The resulting filtrate is an aqueous solution of Ru(NO)(NO₃)₃.
-
Extract the Ru(NO)(NO₃)₃ from the aqueous solution using diethyl ether.
-
Evaporate the ether from the extract to obtain the final solid product, Ru(NO)(NO₃)₃, which typically appears as a brownish-yellow or dark reddish-brown solid[1].
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the molecular structure and bonding within Ru(NO)(NO₃)₃. The characteristic vibrations of the nitrosyl and nitrate ligands are key identifiers for the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The solid-state FTIR spectrum of Ru(NO)(NO₃)₃ is dominated by a strong absorption band corresponding to the N-O stretching vibration of the nitrosyl ligand.
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid Ru(NO)(NO₃)₃ sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a transparent disk using a hydraulic press.
-
Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Quantitative Data: FTIR
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| ν(NO) | 1924 | Strong, Sharp | [1][3] |
| ν(NO₃) asymmetric stretch | ~1530 | Strong | [4] |
| ν(NO₃) symmetric stretch | ~1280 | Strong | [4] |
| Other NO₃ modes | ~1050, ~835 | Medium-Weak | [5] |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying aqueous solutions of Ru(NO)(NO₃)₃.
Experimental Protocol: Raman Spectroscopy
-
Prepare a solution of Ru(NO)(NO₃)₃ in a suitable solvent, such as dilute nitric acid.
-
Place the solution in a quartz cuvette.
-
Irradiate the sample with a monochromatic laser source (e.g., 532 nm).
-
Collect the scattered light at a 90° angle and analyze it with a Raman spectrometer.
Quantitative Data: Raman Spectroscopy of Ru(NO)(NO₃)₃ in Nitric Acid
The Raman spectrum of a 0.5 M solution of Ru(NO)(NO₃)₃ in varying concentrations of nitric acid shows several characteristic bands.
| Nitric Acid Conc. (M) | ν(NO) (cm⁻¹) | ν(NO₃) asym. stretch (cm⁻¹) | ν(NO₃) sym. stretch (cm⁻¹) | Reference |
| 1 | 1850-1930 | ~1530 | ~1280 | [4] |
| 2 | 1850-1930 | ~1530 | ~1280 | [4] |
| 3 | 1850-1930 | ~1530 | ~1280 | [4] |
| 4 | 1930 | ~1530 | ~1280 | [4] |
| 5 | 1930 | ~1530 | ~1280 | [4] |
The band at approximately 1930 cm⁻¹ is assigned to the ν(NO) vibration of non-hydrolyzed ruthenium nitrosyl complexes[4]. The bands around 1530 cm⁻¹ and 1280 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitrate ligands, respectively[4].
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within the Ru(NO)(NO₃)₃ complex. While detailed studies specifically on the UV-Vis spectrum of pure Ru(NO)(NO₃)₃ are limited in publicly available literature, general characteristics of ruthenium nitrosyl complexes can be inferred.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of Ru(NO)(NO₃)₃ in a UV-transparent solvent (e.g., dilute nitric acid or water).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.
-
Use the solvent as a reference blank.
Expected Spectral Features
Ruthenium(III) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. For Ru(NO)(NO₃)₃, these transitions would likely involve the nitrate and nitrosyl ligands and the ruthenium center. The exact position and intensity of these bands can be sensitive to the solvent and the specific coordination environment.
Logical Relationships in Characterization
The characterization of Ru(NO)(NO₃)₃ follows a logical progression from synthesis to spectroscopic confirmation and analysis.
This technical guide provides a foundational understanding of the spectroscopic characterization of Ru(NO)(NO₃)₃. For more specific applications, further investigation into the effects of different solvents, temperatures, and interacting species on the spectroscopic properties is recommended.
References
- 1. CN102167405B - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]
- 2. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Ruthenium(III) Nitrosyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is a compound of significant interest in catalysis, materials science, and as a precursor in the synthesis of various ruthenium-containing molecules. A thorough understanding of its solubility in different solvent systems is crucial for its application in these fields, particularly in reaction kinetics, formulation development, and purification processes. This technical guide provides a comprehensive overview of the current knowledge on the solubility of Ruthenium(III) nitrosyl nitrate, compiled from available scientific literature and chemical databases.
Qualitative Solubility Profile
Ruthenium(III) nitrosyl nitrate is most notably characterized by its high solubility in aqueous media. Multiple chemical suppliers and databases consistently report that the compound is "miscible with cold water"[1][2][3][4][5][6][7][8][9][10]. This high affinity for water is a key characteristic for its use in aqueous-phase reactions.
Furthermore, Ruthenium(III) nitrosyl nitrate is commonly supplied and utilized as a solution in dilute nitric acid[11]. The presence of nitric acid stabilizes the ruthenium nitrosyl complex in solution. The chemistry of ruthenium in nitric acid is complex, with the potential for formation of various nitrato, nitro, aqua, and hydroxo complexes depending on the acid concentration and the presence of nitrite ions.
Information regarding the solubility of Ruthenium(III) nitrosyl nitrate in organic solvents is scarce in publicly available literature. General observations for similar metal nitrosyl complexes suggest that solubility in organic solvents can be limited and is highly dependent on the nature of the solvent and the specific ligands attached to the metal center.
Quantitative Solubility Data
While qualitative descriptions of the solubility of Ruthenium(III) nitrosyl nitrate are abundant, precise quantitative data is limited in readily accessible literature. A key study investigated the activity of Ruthenium(III) nitrosyl nitrate in aqueous solutions and determined its binary data over a broad molality range.
Table 1: Summary of Quantitative Solubility Data for Ruthenium(III) Nitrosyl Nitrate in Aqueous Solution
| Solvent System | Molality Range Studied | Temperature | Quantitative Solubility | Source |
| Water | 0 - 18 mol kg⁻¹ | Not Specified | Data not available in abstract | (Dru et al., 2021) |
Note: The full text of this study was not publicly available to extract the specific solubility values. The molality range indicates a very high solubility in water.
Experimental Protocols for Solubility Determination
Detailed experimental protocols for determining the solubility of Ruthenium(III) nitrosyl nitrate are not explicitly described in the reviewed literature. However, standardized methods for determining the water solubility of chemical substances can be adapted for this compound. The following is a generalized protocol based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.
General Workflow for Solubility Assessment
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. oecd.org [oecd.org]
- 3. Water Solubility | Scymaris [scymaris.com]
- 4. oecd.org [oecd.org]
- 5. Activity of ruthenium(III) Nitrosylnitrate aqueous solution: Using ternary mixtures to get binary data | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. The Preparation, Structural Characteristics, and Physical Chemical Properties of Metal-Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vpscience.org [vpscience.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. filab.fr [filab.fr]
A Technical Guide to the Thermal Decomposition of Ruthenium(III) Nitrosyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃. The document details the decomposition pathway, the nature of the resulting products, and the analytical techniques employed to characterize this process. The information is intended to be a valuable resource for researchers and professionals working with ruthenium compounds in various fields, including catalysis and drug development.
Introduction
Ruthenium(III) nitrosyl nitrate is a significant precursor material for the synthesis of various ruthenium-based catalysts and materials. Its thermal decomposition is a critical process, particularly in the preparation of ruthenium oxide nanoparticles, which have applications in catalysis and electronics.[1] Understanding the thermal behavior of this compound is essential for controlling the properties of the final products and ensuring safe handling during thermal processing.
The thermal decomposition of Ruthenium(III) nitrosyl nitrate is a complex, multi-step process involving the sequential release of its nitrosyl and nitrate ligands, ultimately yielding Ruthenium(IV) oxide (RuO₂) as the solid residue.[1] The decomposition is accompanied by the evolution of various gaseous species, including nitrogen oxides and volatile ruthenium compounds.
Thermal Decomposition Pathway
The thermal decomposition of solid Ruthenium(III) nitrosyl nitrate proceeds through a series of steps, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). While specific temperature ranges and weight losses can vary depending on experimental conditions such as heating rate and atmosphere, the general pathway involves the following stages:
-
Initial Decomposition: The initial phase of decomposition involves the loss of the nitrosyl (NO) and nitrate (NO₃) groups. This is a complex process that can occur in overlapping steps.
-
Formation of Intermediates: The decomposition may proceed through the formation of unstable intermediate ruthenium oxynitrate or oxide species.
-
Formation of Ruthenium(IV) Oxide: The final stage of the decomposition is the formation of crystalline Ruthenium(IV) oxide (RuO₂). Studies have shown that the particle size of the resulting RuO₂ can be controlled by the decomposition temperature.[1]
The overall decomposition reaction can be summarized as follows:
2 Ru(NO)(NO₃)₃(s) → 2 RuO₂(s) + 8 NO₂(g) + 2 NO(g) + O₂(g)
It is important to note that under certain conditions, volatile ruthenium species, such as Ruthenium tetroxide (RuO₄), can also be formed during the decomposition process.
Quantitative Analysis of Thermal Decomposition
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques for quantitatively studying the thermal decomposition of Ruthenium(III) nitrosyl nitrate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.
Table 1: Hypothetical TGA Data for the Thermal Decomposition of Ruthenium(III) Nitrosyl Nitrate
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Gaseous Products (Hypothesized) |
| 1 | 100 - 250 | 45 - 55 | NO, NO₂, N₂O₄ |
| 2 | 250 - 400 | 15 - 25 | NO₂, O₂ |
| 3 | 400 - 600 | 5 - 10 | O₂ |
Note: The data in this table is illustrative and intended to represent the expected trend. Actual experimental values may vary.
Evolved Gas Analysis
Identifying the gaseous products evolved during thermal decomposition is crucial for understanding the reaction mechanism. This is typically achieved by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Studies on the decomposition of nitric acid solutions containing Ruthenium(III) nitrosyl nitrate have identified the following gaseous species in the temperature range of 117 °C to 227 °C:
-
Ruthenium tetroxide (RuO₄)
-
Nitric acid (HNO₃)
-
Nitrogen dioxide (NO₂)
-
Nitrogen monoxide (NO)
For the solid-state decomposition, the primary gaseous products are expected to be various nitrogen oxides (NO, NO₂, N₂O₄) and oxygen (O₂).
Table 2: Evolved Gas Analysis Data (Hypothetical)
| Temperature Range (°C) | Evolved Gaseous Species (from TGA-MS) |
| 100 - 250 | NO, NO₂, N₂O₄ |
| 250 - 400 | NO₂, O₂ |
| 400 - 600 | O₂ |
Note: This table presents a hypothetical scenario for the solid-state decomposition based on the expected chemistry.
Experimental Protocols
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
A standard experimental procedure for the TGA/DTA of Ruthenium(III) nitrosyl nitrate would involve the following steps:
-
Sample Preparation: A small, accurately weighed sample of solid Ruthenium(III) nitrosyl nitrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA/DTA instrument.
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air or synthetic air). The flow rate is maintained at a constant value (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-20 °C/min).
-
Data Acquisition: The instrument records the sample weight (TGA) and the temperature difference (DTA) as a function of the furnace temperature.
Evolved Gas Analysis (EGA) by TGA-MS
For the analysis of the evolved gases, the outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line.
-
TGA-MS Interface: The transfer line is heated to prevent condensation of the evolved gases.
-
Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z for NO, NO₂, O₂, RuO₄).
-
Data Correlation: The mass spectral data is correlated with the TGA data to identify which gases are evolved during each weight loss step.
Visualizations
Logical Flow of Thermal Decomposition
Caption: Logical flow of the thermal decomposition of Ru(NO)(NO₃)₃.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of Ru(NO)(NO₃)₃.
Conclusion
The thermal decomposition of Ruthenium(III) nitrosyl nitrate is a well-defined, multi-step process that yields Ruthenium(IV) oxide as the final solid product. The process can be effectively studied using a combination of thermogravimetric analysis, differential thermal analysis, and evolved gas analysis. A thorough understanding of this decomposition pathway is paramount for the controlled synthesis of ruthenium-based materials with desired properties and for ensuring the safe handling of this energetic material. Further research focusing on the detailed kinetics of each decomposition step would provide a more complete picture of this important chemical transformation.
References
Early Applications of Ruthenium Nitrosyl Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ruthenium nitrosyl compounds, a class of coordination complexes featuring a nitric oxide (NO) ligand, have a rich history in chemistry, with their early applications laying the groundwork for their current use in medicine and catalysis. Initial investigations, primarily focused on their synthesis and fundamental properties, quickly expanded to explore their reactivity, particularly their ability to release NO under specific conditions. This technical guide delves into the early applications of these compounds, providing a detailed look at the experimental protocols and quantitative data from foundational studies.
Photochemical Release of Nitric Oxide
One of the earliest and most defining characteristics of ruthenium nitrosyl complexes to be explored was their photosensitivity. The ability to trigger the release of nitric oxide using light opened up possibilities for targeted delivery of this important biological messenger.
Photosensitivity of Pentachloronitrosylruthenate(II)
Early observations of the photochemical behavior of ruthenium nitrosyls can be traced back to studies on potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]). In 1971, it was noted that acidic aqueous solutions of this complex were thermally stable in the dark but changed color upon exposure to light, indicating a chemical transformation.[1] Later studies confirmed that ultraviolet (UV) irradiation of K₂[Ru(NO)Cl₅] resulted in the loss of the NO ligand and the formation of the aquated complex [Ru³⁺(H₂O)Cl₅]²⁻.[1]
While the qualitative photosensitivity was established early on, quantitative studies to determine the efficiency of NO release came later. A key study in 1996 quantified the quantum yield (φ), a measure of the efficiency of a photochemical process, for NO release from K₂[Ru(NO)Cl₅] in an aqueous solution upon irradiation with UV light (355 nm).[1]
| Compound | Wavelength (nm) | Quantum Yield (φ) |
| K₂[Ru(NO)Cl₅] | 355 | 0.06 |
| RuNOCl₃ | 355 | 0.012 |
| Table 1: Quantum Yields of NO Release from Early Ruthenium Nitrosyl Compounds. [1] |
Experimental Protocol: Photolysis of K₂[Ru(NO)Cl₅]
The following is a generalized experimental protocol for the photolysis of K₂[Ru(NO)Cl₅] based on early studies:
Objective: To induce and observe the photorelease of nitric oxide from K₂[Ru(NO)Cl₅].
Materials:
-
Potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅])
-
Deionized water
-
Hydrochloric acid (HCl)
-
Quartz cuvette
-
UV light source (e.g., mercury arc lamp with appropriate filters or a 355 nm laser)
-
UV-Vis spectrophotometer
-
Nitric oxide sensor or a method for NO detection (e.g., Griess assay)
Procedure:
-
Prepare an acidic aqueous solution of K₂[Ru(NO)Cl₅] of a known concentration (e.g., 0.1 mM) in a dilute HCl solution (e.g., 0.1 M) to ensure the stability of the complex in the dark.
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution. The spectrum should show characteristic absorption bands for the [Ru(NO)Cl₅]²⁻ anion.
-
Expose the cuvette to a controlled UV light source for a defined period.
-
Periodically, interrupt the irradiation and record the UV-Vis spectrum to monitor the disappearance of the starting complex and the appearance of the photoproduct, [Ru³⁺(H₂O)Cl₅]²⁻.
-
Simultaneously, monitor the release of NO from the solution using a nitric oxide sensor or by taking aliquots for analysis with a method like the Griess assay.
-
For quantitative quantum yield measurements, a more sophisticated setup involving actinometry to precisely measure the photon flux is required.
Biological Application: Hypotensive Effects
The discovery of nitric oxide's role as a vasodilator spurred interest in ruthenium nitrosyl complexes as potential therapeutic agents for controlling blood pressure. Early in vivo studies provided the first evidence of their physiological effects.
In Vivo Studies with trans-[RuCl([2]aneN₄)NO]²⁺
One of the key early studies investigated the hypotensive effects of the macrocyclic compound trans-[RuCl([2]aneN₄)NO]²⁺ in hypertensive rats.[3][4] This research demonstrated that the compound could effectively lower mean arterial pressure (MAP) in a dose-dependent manner.
The study provided quantitative data on the reduction of MAP in renal hypertensive rats following intravenous administration of trans-[RuCl([2]aneN₄)NO]²⁺.
| Animal Model | Compound Dose (mmol/L/Kg) | Basal MAP (mmHg) | MAP Reduction (mmHg) |
| Hypertensive Rats (2K-1C) | 10 | 196.70 ± 8.70 | -34.25 ± 13.50 |
| Severe Hypertensive Rats | 0.1 | 202.46 ± 16.74 | -28.64 ± 12.45 |
| Normotensive Rats | 10 | - | No effect |
| Moderate Hypertensive Rats | 0.1 | 160.90 ± 2.30 | No effect |
| Table 2: Hypotensive Effect of trans-[RuCl([2]aneN₄)NO]²⁺ in Rats. [3][4] |
Experimental Protocol: In Vivo Hypotensive Assay
The following is a generalized protocol for assessing the hypotensive effects of a ruthenium nitrosyl compound in a rat model, based on early in vivo studies.
Objective: To determine the effect of a ruthenium nitrosyl compound on the mean arterial pressure of hypertensive and normotensive rats.
Materials:
-
Test compound (e.g., trans-[RuCl([2]aneN₄)NO]²⁺)
-
Saline solution (vehicle)
-
Adult male Wistar rats (normotensive and hypertensive models, e.g., 2K-1C)
-
Anesthetic (for surgical procedures)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
-
Syringes and infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved protocols. Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration). Allow the animals to recover from surgery.
-
Blood Pressure Measurement: Connect the arterial catheter to a pressure transducer to continuously monitor and record the mean arterial pressure (MAP) and heart rate.
-
Compound Administration: Once a stable baseline MAP is established, administer the test compound intravenously as a bolus injection or continuous infusion at various doses. A control group should receive the vehicle (saline).
-
Data Collection: Record the MAP and heart rate continuously before, during, and for an extended period after compound administration to observe the onset, magnitude, and duration of the hypotensive effect.
-
Data Analysis: Calculate the change in MAP from the baseline for each animal at each dose. Perform statistical analysis to determine the significance of the observed effects.
Early Synthetic Methodologies
The exploration of the applications of ruthenium nitrosyl compounds was underpinned by the development of reliable synthetic routes. Early methods often involved the conversion of other nitrogen-containing ligands or the direct reaction with nitrosylating agents.
Synthesis of K₂[Ru(NO)Cl₅]
A common early method for the synthesis of K₂[Ru(NO)Cl₅] involved the reaction of a ruthenium(III) chloride hydrate with a source of nitrite in an acidic medium.
Generalized Reaction Scheme: RuCl₃·xH₂O + KNO₂ + HCl → K₂[Ru(NO)Cl₅] + ...
Synthesis of Ammine Complexes
The synthesis of ammine-containing ruthenium nitrosyl complexes, such as [Ru(NH₃)₅(NO)]³⁺, was also established in the mid-20th century. These syntheses typically started from a suitable ruthenium ammine precursor.
Early Catalytic Studies
While the biological and photochemical applications of ruthenium nitrosyl compounds were explored more extensively in the early years, their potential in catalysis also began to be investigated, although detailed reports from the pre-1990s are less common. More recent research has significantly expanded on the catalytic applications of these compounds, particularly in hydrogenation and transfer hydrogenation reactions. For instance, ruthenium pincer nitrosyl complexes have been shown to be active catalysts for the transfer hydrogenation of ketones and aldehydes.[5][6] While these are not "early" applications in the strictest sense, they represent the evolution of the field from its foundational discoveries.
Conclusion
The early applications of ruthenium nitrosyl compounds were primarily centered on their unique photochemical and biological properties. The light-induced release of nitric oxide from simple halide complexes and the demonstration of in vivo hypotensive effects laid the foundation for the development of sophisticated NO-donor drugs and photodynamic therapy agents. While early catalytic applications are less documented, the fundamental understanding of the reactivity of the Ru-NO bond gained during this period was instrumental in the later design of advanced catalytic systems. The experimental protocols and quantitative data from these pioneering studies remain a valuable resource for researchers in the field of inorganic chemistry and drug development.
References
- 1. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Hypotensive effect of the nitrosyl ruthenium complex nitric oxide donor in renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
The Genesis of a Coordination Chemistry Cornerstone: A Technical History of Ruthenium-Nitrosyl Complexes
For Immediate Release
A deep dive into the historical archives of chemistry reveals the fascinating discovery and evolution of ruthenium-nitrosyl complexes, a class of compounds that has transitioned from a curiosity of 19th-century inorganic chemistry to a cornerstone of modern research in catalysis, medicine, and materials science. This technical guide illuminates the path of discovery, from the initial synthesis of ruthenium itself to the pioneering work that first introduced the nitrosyl ligand to this versatile transition metal, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the field's foundations.
The Dawn of Ruthenium: A New Platinum Group Metal
The story of ruthenium-nitrosyl complexes begins with the discovery of ruthenium itself. In 1844, the Russian scientist Karl Ernst Claus, working at Kazan State University, announced the isolation of a new element from the residues of platinum ores sourced from the Ural Mountains.[1] He named it ruthenium in honor of Ruthenia, the Latin name for Russia.[2] Claus's meticulous work not only established the existence of this new platinum group metal but also laid the groundwork for the exploration of its chemical reactivity.[1]
The First Forays into Ruthenium's Coordination Chemistry: The Emergence of Nitrosyls
While the exact date and discoverer of the very first ruthenium-nitrosyl complex remain shrouded in the dense annals of 19th-century chemical literature, historical records compiled in comprehensive treatises such as Gmelin's Handbook of Inorganic Chemistry indicate that the earliest syntheses likely involved the reaction of ruthenium chloride solutions with sources of nitric oxide (NO) or nitrite ions (NO₂⁻).
One of the earliest and most fundamental ruthenium-nitrosyl complexes to be characterized was potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅].[3][4] Its preparation, a testament to the experimental techniques of the era, laid the foundation for the synthesis of a vast array of related compounds.
Experimental Protocol: Synthesis of Potassium Pentachloronitrosylruthenate(II) (Historical Method)
A solution of ruthenium trichloride (RuCl₃) in hydrochloric acid was treated with a nitrite salt, such as potassium nitrite (KNO₂). The reaction mixture was then heated, leading to the formation of the stable pentachloronitrosylruthenate(II) anion. The potassium salt could be precipitated by the addition of a suitable potassium salt and purified by recrystallization. While precise yields and reaction conditions varied in early reports, the fundamental transformation involved the reduction of the nitrite ion to a nitrosyl ligand and its coordination to the ruthenium center.
Early Characterization: A Glimpse into Structure and Bonding
In the absence of modern spectroscopic techniques, early characterization of these complexes relied on classical methods of inorganic analysis, including elemental analysis, gravimetric analysis, and the observation of color and crystal morphology. The deep red or reddish-brown color of many ruthenium-nitrosyl complexes was a key identifying feature.
The development of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for probing the nature of the ruthenium-nitrosyl bond. The strong absorption band observed in the region of 1820–1960 cm⁻¹ for the N-O stretching vibration (ν(NO)) in {Ru-NO}⁶ complexes provided strong evidence for the linear coordination of the nitrosyl ligand, formally described as a Ru(II)-NO⁺ unit.[3] This was a significant step in understanding the electronic structure of these compounds.
A Renaissance in Coordination Chemistry: Modern Synthesis and Advanced Characterization
The mid-20th century witnessed a surge of interest in coordination chemistry, and ruthenium-nitrosyl complexes were at the forefront of this revolution. Researchers developed a variety of synthetic routes to access a diverse range of these complexes with different ligands, leading to a deeper understanding of their reactivity and potential applications.
Modern synthetic strategies for the preparation of ruthenium-nitrosyl complexes can be broadly categorized as follows:
-
Direct Nitrosylation: Reaction of a ruthenium precursor with nitric oxide gas or a chemical NO source.
-
From Coordinated Nitrite: Acid-catalyzed conversion of a coordinated nitrite ligand to a nitrosyl ligand.
-
Substitution Reactions: Replacement of labile ligands on a pre-formed ruthenium-nitrosyl core.
These methods have enabled the synthesis of a vast library of ruthenium-nitrosyl complexes with tailored electronic and steric properties.
Quantitative Data Summary
The following table summarizes key quantitative data for representative early and modern ruthenium-nitrosyl complexes.
| Complex | ν(NO) (cm⁻¹) | Ru-N Bond Length (Å) | N-O Bond Length (Å) | Key Reference(s) |
| K₂[Ru(NO)Cl₅] | ~1900-1925 | ~1.73 - 1.75 | ~1.13 - 1.15 | [3] |
| [Ru(NH₃)₅(NO)]Cl₃ | ~1900-1930 | ~1.74 - 1.76 | ~1.12 - 1.14 | |
| trans---INVALID-LINK--₂ | ~1928 | ~1.74 | ~1.13 | |
| --INVALID-LINK--₂ | ~1944 | ~1.75 | ~1.14 | [5] |
Logical Relationships and Experimental Workflows
The study of ruthenium-nitrosyl complexes involves a logical progression from synthesis to characterization and the investigation of their reactivity.
Signaling Pathways and Biological Relevance
The modern era of ruthenium-nitrosyl research is heavily focused on their potential as therapeutic agents, particularly as photoactivated nitric oxide (NO) donors. The ability of these complexes to release NO upon irradiation with light has significant implications for targeted drug delivery and photodynamic therapy.
Conclusion
The journey of ruthenium-nitrosyl complexes from their obscure origins in 19th-century laboratories to their current status as sophisticated molecular tools is a testament to the enduring power of chemical discovery. This technical guide provides a foundational understanding of this important class of compounds, offering a historical perspective that informs and enriches contemporary research. As scientists continue to explore the vast potential of these complexes, a deep appreciation of their origins will undoubtedly inspire future innovations.
References
- 1. umsl.edu [umsl.edu]
- 2. mdpi.com [mdpi.com]
- 3. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ペンタクロロニトロシルルテニウム(II)酸カリウム | Sigma-Aldrich [sigmaaldrich.com]
- 5. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ruthenium(III) Nitrosyl Nitrate: A Technical Guide for Researchers
Topic: Ruthenium(III) Nitrosyl Nitrate Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruthenium(III) nitrosyl nitrate, a compound of significant interest in both materials science and medicine, serves as a versatile precursor for the synthesis of various ruthenium-containing materials and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers in catalysis and drug development.
Chemical Identity and Properties
Ruthenium(III) nitrosyl nitrate is an inorganic compound characterized by the presence of a ruthenium center coordinated to a nitrosyl group and nitrate ions.
| Property | Data |
| Chemical Formula | Ru(NO)(NO₃)₃N₄O₁₀Ru |
| CAS Number | 34513-98-9 |
| Molecular Weight | 317.09 g/mol |
| Appearance | Red to brown crystalline solid or a red-brown solution in nitric acid |
| Solubility | Miscible with cold water |
| Density (of solution) | Approximately 1.07 g/mL at 25 °C (for a 1.5% Ru solution)[1] |
Synthesis
While commercially available, typically as a solution in dilute nitric acid, solid Ruthenium(III) nitrosyl nitrate can be synthesized through various methods. One documented approach involves a multi-step process:
-
Formation of Ruthenium Nitrosyl Chloride: Ruthenium trichloride is reacted with sodium nitrite to form a ruthenium nitrosyl chloride intermediate.
-
Conversion to Nitrate: The intermediate is then treated with silver nitrate to yield a solution of Ruthenium(III) nitrosyl nitrate.
-
Extraction: The final product can be extracted from the aqueous solution using an organic solvent like diethyl ether, followed by evaporation to obtain the solid compound.
Applications in Catalysis and Materials Science
Ruthenium(III) nitrosyl nitrate is a valuable precursor for the synthesis of ruthenium-based catalysts and advanced materials. Its applications in this domain include:
-
Heterogeneous Catalysis: It can be used to manufacture heterogeneous catalysts, such as those for ammonia synthesis.
-
Nanoparticle Synthesis: It serves as a precursor for the synthesis of ruthenium nanoparticles with tunable sizes. These nanoparticles have potential applications in various catalytic processes.[1][2][3]
-
Electrocatalysts: It is used as a ruthenium source in the preparation of electrocatalysts for applications like water splitting.[1]
-
Thick-Film Resistors: The compound finds use in the production of thick-film resistors.
Relevance to Drug Development and Signaling Pathways
The therapeutic potential of ruthenium-based compounds is an active area of research. Ruthenium nitrosyl complexes, including Ruthenium(III) nitrosyl nitrate, are of particular interest due to their ability to act as nitric oxide (NO) donors.[1][4][5][6][7][8][9]
Nitric oxide is a critical signaling molecule in various physiological and pathological processes.[5] Its effects are concentration-dependent:
-
Low Concentrations (<200 nM): NO is involved in smooth muscle relaxation, neurotransmission, and can promote cell proliferation and angiogenesis.[4]
-
High Concentrations (>200 nM): NO can be toxic and induce apoptosis, a property that can be harnessed for anticancer therapies.[4]
Ruthenium nitrosyl complexes can be designed to release NO under specific conditions, such as upon photoexcitation.[6][7] This controlled release mechanism makes them promising candidates for photodynamic therapy in cancer treatment.[6] Furthermore, some ruthenium nitrosyl complexes have been shown to release nitroxyl (HNO), another signaling molecule with therapeutic potential, particularly in cardiovascular diseases.[5][9]
The development of ruthenium nitrosyl complexes as drugs is also driven by the generally lower toxicity of ruthenium compared to other metals.[1]
Experimental Protocols
Synthesis of Ruthenium Nanoparticles
A continuous flow synthesis method has been developed for the preparation of colloidal ruthenium nanoparticles with precise size control using Ruthenium(III) nitrosyl nitrate as a precursor.[2][3]
Materials:
-
Ruthenium(III) nitrosyl nitrate solution (e.g., 1.5 w/v% in dilute nitric acid)
-
Sodium borohydride (NaBH₄) solution
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃) for quenching and stabilization
Methodology:
-
Precursor Preparation: Prepare separate solutions of Ruthenium(III) nitrosyl nitrate and sodium borohydride in sodium hydroxide.
-
Flow Synthesis: Utilize a microscale coiled flow inverter reactor (CFIR). The two precursor solutions are pumped at controlled flow rates and mixed in a T-mixer before entering the CFIR.
-
Reaction: The reduction of the ruthenium precursor by sodium borohydride occurs within the reactor, leading to the nucleation and growth of ruthenium nanoparticles. The pH of the reaction mixture is crucial and is controlled by the concentration of NaOH.
-
Quenching and Stabilization: The reaction is quenched by collecting the nanoparticle suspension in a solution of nitric acid. The acidic conditions also provide electrostatic stabilization to the nanoparticles.
-
Characterization: The size and morphology of the synthesized nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
References
- 1. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]
- 2. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ruthenium(III) nitrosyl nitrate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
- 5. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physical Properties of Ruthenium(III) Nitrosyl Nitrate Solution
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties of Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, in aqueous solutions. It is intended to serve as a technical resource, consolidating available data on its characteristics, handling, and analysis.
General and Chemical Properties
Ruthenium(III) nitrosyl nitrate is a stable, water-soluble inorganic coordination complex.[1] The presence of the nitrosyl (NO) ligand significantly influences its reactivity and coordination behavior.[1] The compound typically appears as an orange to deep red-brown solution or as red-brown odorless crystals.[2][3][4] It is primarily used as a precursor for synthesizing catalysts, such as those for automotive applications, petrochemical cracking, and thick film resistors.[5] It is also employed in the fabrication of electrodes for Li-air batteries and in the synthesis of ruthenium nanoparticles.[1]
The molecular formula is generally given as Ru(NO)(NO₃)₃, with a molecular weight of approximately 317.09 g/mol .[2][4][6] However, in solution, its formula is often represented as Ru(NO)(NO₃)ₓ(OH)ᵧ, where x+y=3, indicating potential hydrolysis.[1][5]
Physical and Spectroscopic Data
Quantitative physical data for Ruthenium(III) nitrosyl nitrate solutions are often specific to the concentration and the solvent, which is typically dilute nitric acid.
Summary of Physical Properties
| Property | Value | Conditions | Source(s) |
| Appearance | Orange to deep red-brown liquid | Standard | [2][3] |
| Molecular Weight | 317.09 g/mol | [2][6] | |
| Density | 1.07 g/mL | 25 °C | [1][7] |
| Boiling Point | ~83 °C | 760 mmHg | [3] |
| Solubility | Miscible | Cold Water | [6][8] |
| Ruthenium Content | 1.5% (typical) | [5] |
Spectroscopic Characteristics
The spectroscopic properties of ruthenium nitrosyl complexes are critical for their characterization.
-
Infrared (IR) and Raman Spectroscopy: The nitrosyl ligand (NO) exhibits a characteristic stretching frequency (ν(NO)) in the IR and Raman spectra. In ruthenium nitrosyl complexes, this band is typically observed between 1850 and 1930 cm⁻¹.[9] The exact frequency is sensitive to the other ligands attached to the ruthenium center.[10] For instance, complexes with two anionic chloride ligands show a ν(N–O) at 1903 cm⁻¹, while related complexes with other ligands show this frequency at 1917-1930 cm⁻¹.[10] An inverse correlation is often observed between the Ru–NO and N–O stretching frequencies.[10] Asymmetric stretching of the nitrate ligands (ν₅(NO₃⁻)) is observed around 1530 cm⁻¹.[9]
-
UV-Visible (UV-Vis) Spectroscopy: Ruthenium nitrosyl complexes have characteristic UV-Vis absorption spectra. While specific spectra for the simple nitrate solution are not detailed in the search results, related ruthenium nitrosyl complexes in acetonitrile and other solvents show distinct absorption bands that are used to monitor reactions like nitric oxide (NO) release.[11][12]
Experimental Protocols
Detailed experimental protocols for determining every physical property are not available in the general literature. However, the methods for synthesis and characterization provide insight into the standard laboratory procedures used.
Synthesis of Ruthenium(III) Nitrosyl Nitrate Solution
A common laboratory-scale synthesis involves the reaction of a ruthenium precursor, like Ruthenium(III) chloride (RuCl₃·nH₂O), with a source of nitrite/nitric oxide in a nitric acid medium.[13]
Example Protocol Outline:
-
Dissolve commercially available RuCl₃·nH₂O in dilute nitric acid.
-
Gradually add a freshly prepared nitrous acid (HNO₂) solution while stirring. The reaction progress is monitored by a color change of the solution to rose-red, indicating the formation of the intermediate nitrosyl ruthenium chloride.
-
Add a silver nitrate (AgNO₃) solution to precipitate excess chloride ions as silver chloride (AgCl).
-
Filter the mixture to remove the AgCl precipitate. The resulting filtrate is the Ruthenium(III) nitrosyl nitrate solution in dilute nitric acid.
-
The solution can be carefully evaporated to obtain the solid crystalline compound.[13]
A visual representation of this synthesis workflow is provided in Figure 1.
Spectroscopic Analysis
Protocol for Raman Spectroscopy:
-
Sample Preparation: Prepare a series of solutions of Ruthenium(III) nitrosyl nitrate in varying concentrations of nitric acid (e.g., 1 M to 5 M).
-
Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source.
-
Data Acquisition: Acquire Raman spectra for each sample, focusing on the regions characteristic of the nitrosyl (1850-1930 cm⁻¹) and nitrate (around 1530 cm⁻¹) ligands.
-
Analysis: Analyze the position and intensity of the vibrational bands to identify the chemical species present in the solution.[9]
A diagram illustrating the general workflow for spectroscopic characterization is shown in Figure 2.
Safety and Handling
Ruthenium(III) nitrosyl nitrate solution is a corrosive and oxidizing material.[6][14]
-
Health Hazards: The solution can cause severe skin burns and eye damage.[14] Inhalation may be harmful and cause irritation to the respiratory tract.[3][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[3][14] If exposure limits are exceeded, use a NIOSH-approved respirator.[15]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mists.[3][14] Keep away from heat, combustible materials, and finely powdered metals.[14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed, corrosion-resistant container.[14][15]
-
Spills: In case of a spill, absorb the spillage with inert material and place it in a suitable container for disposal.[3][15]
Visualizations
Diagrams of Experimental and Logical Workflows
References
- 1. Ruthenium(III) nitrosyl nitrate solution | Krackeler Scientific, Inc. [krackeler.com]
- 2. strem.com [strem.com]
- 3. Ruthenium nitrosyl nitrate SDS, 34513-98-9 Safety Data Sheets - ECHEMI [echemi.com]
- 4. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ruthenium(III) nitrosyl nitrate, solution Ru 1.5% w/v | 34513-98-9 | www.ottokemi.com [ottokemi.com]
- 6. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]
- 7. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols: Ruthenium(III) Nitrosyl Nitrate for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ruthenium (Ru) nanoparticles using ruthenium(III) nitrosyl nitrate as a precursor. This precursor offers distinct advantages, including the formation of stable intermediates that prevent unwanted oxide precipitation, leading to the synthesis of small, size-tunable nanoparticles with narrow size distributions.
Section 1: Introduction to Ruthenium Nanoparticles and Precursor Selection
Ruthenium nanoparticles are of significant interest across various fields, including catalysis, electronics, and medicine, owing to their unique catalytic and electronic properties. The choice of precursor is critical in nanoparticle synthesis as it significantly influences the final particle size, morphology, and stability. Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) has emerged as a superior precursor for the synthesis of colloidal ruthenium nanoparticles, particularly in continuous flow systems. Its use, in conjunction with a reducing agent like sodium borohydride (NaBH₄) and pH control, allows for the formation of a stable ruthenium nitrite complex. This intermediate prevents the hydrolysis and precipitation of ruthenium oxides, a common issue with other precursors like ruthenium chloride under basic conditions.
Key Advantages of Ruthenium(III) Nitrosyl Nitrate:
-
Formation of Stable Intermediates: Avoids the formation of ruthenium oxide precipitates.
-
Tunable Nanoparticle Size: Allows for precise control over nanoparticle size with narrow distributions (e.g., 2-4 nm ± 0.5 nm).
-
Ligand-Free Synthesis: Enables the production of electrostatically stabilized nanoparticles without the need for capping ligands.
Section 2: Experimental Protocols
This section details a robust protocol for the synthesis of ruthenium nanoparticles via a continuous flow method, adapted from established research. An alternative batch synthesis method is also briefly described for comparison.
Materials and Reagents
-
Ruthenium(III) nitrosyl nitrate solution (Ru(NO)(NO₃)₃, 1.5 w/v% in dilute nitric acid)
-
Alkaline sodium borohydride solution (NaBH₄, ~12 wt% in 14 M sodium hydroxide)
-
Nitric acid (HNO₃, 1 M)
-
Milli-Q water
Protocol 1: Continuous Flow Synthesis of Ruthenium Nanoparticles
This method utilizes a continuous coiled flow inverter reactor (CFIR) to achieve rapid mixing and controlled reaction conditions, leading to smaller and more uniform nanoparticles compared to batch synthesis.
Experimental Setup:
-
Two syringe pumps (e.g., Chemyx Fusion 6000)
-
T-mixer (crossflow configuration)
-
Coiled Flow Inverter Reactor (CFIR)
-
Water bath maintained at 25 °C
Procedure:
-
Prepare a 2.5 mM solution of Ru(NO)(NO₃)₃ in Milli-Q water.
-
Prepare a 6.25 mM solution of alkaline NaBH₄ in Milli-Q water.
-
Set the flow rate of each syringe pump to 115 mL h⁻¹.
-
Feed the Ru(NO)(NO₃)₃ and NaBH₄ solutions into the T-mixer.
-
The resulting mixture immediately passes through the CFIR, which is submerged in a water bath at 25 °C.
-
Allow the system to reach a steady state (approximately 2 minutes).
-
Collect 5 mL samples of the synthesized Ru nanoparticle solution in a glass vial containing 0.56 mL of 1 M HNO₃ solution. This quenches the reaction by decomposing excess NaBH₄ and provides electrostatic stabilization to the nanoparticles.
Protocol 2: Comparative Batch Synthesis
-
Prepare the same precursor solutions as in the continuous flow synthesis (2.5 mM Ru(NO)(NO₃)₃ and 6.25 mM alkaline NaBH₄).
-
Simultaneously add 2 mL of each precursor solution into a glass vial at room temperature with stirring.
-
The reaction proceeds to form a suspension of ruthenium nanoparticles.
Section 3: Data Presentation and Characterization
The continuous flow synthesis method yields ruthenium nanoparticles with tunable sizes and narrow size distributions. The following table summarizes key quantitative data from the synthesis.
| Synthesis Method | Precursor Concentration (Ru) | Reductant Concentration (NaBH₄) | pH upon Mixing | Average Nanoparticle Size (nm) | Size Distribution (nm) |
| Continuous Flow | 1.25 mM | 3.13 mM | 9.5 | 2.1 | ± 0.1 |
| Continuous Flow | 2.5 mM | 6.25 mM | - | 2.9 | ± 0.5 |
| Continuous Flow | - | - | - | 3.9 | ± 0.5 |
| Batch Synthesis | 1.25 mM | 3.13 mM | 9.5 | >150 | - |
Data adapted from El-Kadi et al. (2024).
Characterization:
-
Transmission Electron Microscopy (TEM): To determine nanoparticle size, morphology, and size distribution. Lattice fringes can confirm the crystalline structure of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in suspension.
Section 4: Alternative Synthesis Approaches
While the continuous flow method offers excellent control, other methods for producing ruthenium-based nanoparticles exist:
-
Thermal Decomposition: Ruthenium dioxide (RuO₂) nanoparticles can be synthesized by the thermal decomposition of ruthenium(III) nitrosyl nitrate at elevated temperatures (e.g., 400-800 °C). This method produces crystalline RuO₂ nanoparticles with sizes ranging from 15-200 nm depending on the temperature.
-
Chemical Co-precipitation: Ruthenium(0) nanoparticles can be prepared from ruthenium chloride (RuCl₃) via chemical co-precipitation, followed by calcination under a hydrogen atmosphere.
Section 5: Applications in Research and Drug Development
Ruthenium nanoparticles and their derivatives have shown significant promise in several areas:
-
Catalysis: They are effective catalysts for various reactions, including hydrogenation and oxidation.
-
Drug Delivery: Ruthenium-based nanodrugs are being investigated for their potential in cancer therapy, demonstrating the ability to inhibit tumor growth and metastasis. The use of nanoparticles as delivery systems can reduce the effective dose and toxicity of ruthenium complexes. Polymeric nanoparticles are also being explored to encapsulate ruthenium complexes for improved bioavailability and targeted delivery.
Section 6: Visualizations
Experimental Workflow for Continuous Synthesis
Caption: Continuous flow synthesis workflow for ruthenium nanoparticles.
Logical Relationship of Precursor to Nanoparticle Properties
Application of Ruthenium(III) Nitrosyl Nitrate as a Precursor in Oxidation Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is a versatile and stable precursor for the synthesis of highly active ruthenium-based catalysts. Due to its solubility and the absence of halide contaminants, it is an ideal starting material for preparing supported ruthenium catalysts and ruthenium nanoparticles for a variety of oxidation reactions.[1][2][3] The presence of the nitrosyl (NO) group contributes to its distinct reactivity and coordination behavior during catalyst preparation. This document provides detailed application notes and protocols for the use of Ru(NO)(NO₃)₃ as a precursor for oxidation catalysts, focusing on the preparation of alumina-supported ruthenium catalysts and their application in oxidation reactions.
Application Notes: From Precursor to Catalyst
Ru(NO)(NO₃)₃ serves as an excellent source of ruthenium for creating catalysts with well-dispersed active sites. The primary application is in the preparation of heterogeneous catalysts, where ruthenium nanoparticles are deposited onto a high-surface-area support material, such as gamma-alumina (γ-Al₂O₃). The resulting supported catalysts are then employed in various oxidation processes.
The preparation process typically involves an impregnation step, where the support material is treated with a solution of Ru(NO)(NO₃)₃, followed by drying, calcination, and reduction steps to form metallic ruthenium nanoparticles, which are the active catalytic species. The addition of nitric acid during the impregnation step can be used to control the distribution and thickness of the ruthenium layer within the support pellet, allowing for the creation of specific catalyst architectures like eggshell-type catalysts.[4]
These Ru/Al₂O₃ catalysts have shown activity in various oxidation reactions, including the oxidation of volatile organic compounds (VOCs) like propane and the steam reforming of methane, which is an oxidative process.[4][5] The performance of the catalyst is influenced by factors such as the size of the ruthenium nanoparticles and their interaction with the support.
Experimental Protocols
Protocol 1: Preparation of a 2 wt% Ru/γ-Al₂O₃ Catalyst
This protocol describes the preparation of a supported ruthenium catalyst using Ru(NO)(NO₃)₃ as the precursor, adapted from methodologies for preparing supported ruthenium catalysts.[4]
Materials:
-
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) solution (e.g., 1.5% Ru by weight)
-
Spherical γ-Al₂O₃ pellets
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), high purity
Equipment:
-
Rotary evaporator
-
Drying oven
-
Tube furnace with temperature controller
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ pellets in an oven at 150°C for 2 hours before impregnation.
-
Impregnation Solution Preparation:
-
Calculate the required amount of Ru(NO)(NO₃)₃ solution to achieve a 2 wt% Ru loading on the γ-Al₂O₃ support.
-
Prepare an aqueous solution containing the calculated amount of Ru(NO)(NO₃)₃.
-
For controlling the metal distribution, nitric acid can be added to the impregnation solution. The molar ratio of HNO₃ to Ru can be varied to achieve the desired catalyst architecture.[4]
-
-
Impregnation:
-
Add the pre-treated γ-Al₂O₃ pellets to the impregnation solution.
-
Stir the mixture at room temperature for a specified contact time (e.g., 1 hour).[4]
-
-
Drying: Evaporate the solvent using a rotary evaporator or by drying in an oven at 150°C for 5 hours.[4]
-
Calcination: Place the impregnated pellets in a tube furnace and calcine under a flow of air. Ramp the temperature to 700°C at a rate of 10°C/min and hold for 4 hours. This step converts the ruthenium precursor to ruthenium oxide (RuO₂).[4]
-
Reduction:
-
After calcination, cool the catalyst to room temperature under a flow of nitrogen.
-
Switch the gas to a mixture of H₂ and N₂ (e.g., 10% H₂ in N₂).
-
Heat the catalyst to 800°C and hold for 3 hours to reduce the RuO₂ to metallic ruthenium (Ru).[4]
-
Cool the catalyst to room temperature under a nitrogen flow.
-
-
Passivation (Optional but Recommended): To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.
Protocol 2: Catalytic Oxidation of Propane
This protocol outlines a general procedure for testing the catalytic activity of the prepared Ru/γ-Al₂O₃ catalyst in the oxidation of propane, a model reaction for VOC abatement.[5]
Materials:
-
Prepared 2 wt% Ru/γ-Al₂O₃ catalyst
-
Propane (C₃H₈) gas mixture (e.g., 1% C₃H₈ in air)
-
Helium (He) or Nitrogen (N₂) gas for dilution
Equipment:
-
Fixed-bed catalytic reactor system
-
Mass flow controllers
-
Gas chromatograph (GC) with a suitable column and detector (e.g., TCD or FID) for analyzing reactants and products (CO₂, H₂O)
Procedure:
-
Catalyst Loading: Load a known amount of the prepared Ru/γ-Al₂O₃ catalyst into the reactor.
-
Pre-treatment: If the catalyst was passivated, it may need to be re-reduced in-situ by flowing H₂ at an elevated temperature (e.g., 400°C) for 1 hour, followed by purging with an inert gas.
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., starting from 150°C) under a flow of inert gas.
-
Introduce the propane gas mixture at a defined flow rate to achieve a specific gas hourly space velocity (GHSV).
-
Monitor the reaction progress by analyzing the composition of the effluent gas stream using a GC at regular intervals.
-
Increase the reaction temperature in steps to obtain a light-off curve (conversion vs. temperature).
-
-
Data Analysis: Calculate the propane conversion at each temperature using the following formula:
-
Conversion (%) = ([C₃H₈]in - [C₃H₈]out) / [C₃H₈]in * 100
-
Data Presentation
The performance of catalysts prepared from Ru(NO)(NO₃)₃ can be summarized in tables for easy comparison.
| Catalyst Precursor | Support | Ru Loading (wt%) | Calcination Temp. (°C) | Reduction Temp. (°C) | T50 for Propane Oxidation (°C) | Reference |
| Ru(NO)(NO₃)₃ | γ-Al₂O₃ | 5 | - | 800 (in H₂) | ~220 | [5] |
T50 is the temperature at which 50% conversion is achieved.
Visualizations
Experimental Workflow for Catalyst Preparation and Testing
Caption: Workflow for Ru/γ-Al₂O₃ catalyst preparation and testing.
Logical Relationship of Ru(NO)(NO₃)₃ as a Catalyst Precursor
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2013131451A1 - Method for preparing solid nitrosyl ruthenium nitrate by using waste catalyst containing ruthenium - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ruthenium Nanoparticles from Nitrosyl Nitrate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ruthenium nanoparticles (RuNPs) are of significant interest in various fields, including catalysis, electronics, and nanomedicine, owing to their unique physicochemical properties. The synthesis of RuNPs with controlled size and narrow size distribution is crucial for their application. This document provides detailed protocols for the synthesis of ruthenium nanoparticles using ruthenium(III) nitrosyl nitrate as a precursor. Two primary methods are described: a continuous flow synthesis and a batch synthesis, both employing sodium borohydride as a reducing agent. Additionally, a general protocol for a polyol-based synthesis is outlined. The use of ruthenium(III) nitrosyl nitrate is advantageous as it can form a stable ruthenium nitrite complex in the presence of a base, which helps prevent the unwanted precipitation of metal oxides.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of ruthenium nanoparticles from ruthenium(III) nitrosyl nitrate, primarily based on the chemical reduction method.
| Parameter | Continuous Flow Synthesis | Batch Synthesis | Polyol Synthesis (General) |
| Precursor | Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) | Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) | Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) or other Ru salts |
| Precursor Conc. | 1.25 mM - 2.5 mM[3][4] | 1.25 mM[3] | Varies |
| Reducing Agent | Sodium Borohydride (NaBH₄)[4] | Sodium Borohydride (NaBH₄)[3] | Ethylene Glycol (or other polyols)[1] |
| Reducing Agent Conc. | 3.13 mM - 6.25 mM[3][4] | 3.13 mM[3] | N/A (Solvent) |
| Stabilizer | None (electrostatically stabilized)[4] | None (electrostatically stabilized)[3] | Polyvinylpyrrolidone (PVP) (optional)[1] |
| pH | ~9.5 (adjusted with NaOH)[3][4] | ~9.5 (adjusted with NaOH)[3] | Can be adjusted with NaOH[4] |
| Temperature | 25°C[3] | 25°C[3] | Reflux temperature of the polyol (e.g., Ethylene Glycol: 197°C)[1] |
| Reaction Time | ~10 seconds (residence time)[4] | ~10 seconds[5] | Varies (minutes to hours) |
| Resulting NP Size | 2-4 nm (tunable)[2][6] | ~4.0 ± 0.7 nm[5] | 1.4 - 7.4 nm (tunable)[1] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Ruthenium Nanoparticles
This protocol describes a method for producing small, size-tunable ruthenium nanoparticles with a narrow size distribution in the absence of capping ligands.[4]
Materials:
-
Ruthenium(III) nitrosyl nitrate solution (e.g., 1.5% w/w in dilute nitric acid)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Deionized water (MilliQ or equivalent)
-
Syringe pumps (2)
-
T-mixer
-
Coiled Flow Inverter Reactor (CFIR)
-
Water bath
Procedure:
-
Prepare the Precursor Solution: Prepare a 2.5 mM aqueous solution of Ruthenium(III) nitrosyl nitrate.
-
Prepare the Reducing Solution: Prepare a 6.25 mM aqueous solution of sodium borohydride containing 0.03 M sodium hydroxide. The sodium hydroxide is crucial for forming a stable ruthenium nitrite intermediate and preventing precipitation.[3][4]
-
Set up the Flow System:
-
Load the ruthenium precursor solution and the sodium borohydride solution into separate syringes and place them on the syringe pumps.
-
Connect the syringes to a T-mixer.
-
Connect the outlet of the T-mixer to a Coiled Flow Inverter Reactor (CFIR).
-
Immerse the T-mixer and the CFIR in a water bath maintained at 25°C.[3]
-
-
Initiate the Synthesis:
-
Set the flow rates of both syringe pumps to be equal (e.g., 115 mL/h each) to achieve a 1:1 volumetric mixing ratio.[4]
-
The rapid mixing in the T-mixer initiates the reduction of the ruthenium precursor.
-
-
Collection and Quenching:
-
Collect the nanoparticle suspension from the outlet of the CFIR into a vial containing a solution of nitric acid (to a final concentration of 0.1 M HNO₃). This step quenches the reaction by decomposing any excess sodium borohydride and provides electrostatic stabilization to the nanoparticles.[3]
-
Characterization:
-
The size and morphology of the synthesized ruthenium nanoparticles can be characterized using Transmission Electron Microscopy (TEM).
-
The crystalline structure can be determined by X-ray Diffraction (XRD).
-
The hydrodynamic size distribution in solution can be measured by Dynamic Light Scattering (DLS).
Protocol 2: Batch Synthesis of Ruthenium Nanoparticles
This protocol provides a method for the rapid synthesis of ruthenium nanoparticles in a batch reactor, for comparison with the continuous flow method.[3][5]
Materials:
-
Ruthenium(III) nitrosyl nitrate solution
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare Solutions:
-
Prepare a solution of Ruthenium(III) nitrosyl nitrate (e.g., 1.25 mM).
-
Prepare a solution of sodium borohydride (e.g., 3.13 mM) containing sodium hydroxide to adjust the pH to approximately 9.5 upon mixing.[3]
-
-
Synthesis:
-
Place the ruthenium precursor solution in a round-bottom flask with a magnetic stir bar and maintain the temperature at 25°C.
-
Rapidly add the sodium borohydride solution to the ruthenium solution under vigorous stirring (e.g., 500 rpm).[3]
-
-
Reaction and Quenching:
Characterization:
-
Characterize the resulting nanoparticles using TEM, XRD, and DLS as described in Protocol 1. The batch synthesis typically results in slightly larger nanoparticles with a broader size distribution compared to the continuous flow method.[5]
Protocol 3: Polyol Synthesis of Ruthenium Nanoparticles (General Method)
The polyol method utilizes a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent. This protocol is a general guideline, as a specific procedure for ruthenium nitrosyl nitrate is not extensively detailed in the provided search results.
Materials:
-
Ruthenium(III) nitrosyl nitrate
-
Ethylene glycol (or other polyol such as diethylene glycol or triethylene glycol)[1]
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)[1]
-
Sodium hydroxide (NaOH) (optional, for pH adjustment)
-
Three-neck flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve Precursor: Dissolve the ruthenium(III) nitrosyl nitrate and, if used, the PVP stabilizer in ethylene glycol in a three-neck flask.
-
Heating and Reduction:
-
Heat the solution under magnetic stirring to the desired temperature (e.g., the reflux temperature of the polyol). The reduction of the ruthenium precursor will occur at elevated temperatures.
-
The color of the solution will typically change, indicating the formation of nanoparticles.
-
-
Cooling and Isolation:
-
Once the reaction is complete, cool the solution to room temperature.
-
The nanoparticles can be isolated by precipitation with a non-solvent (e.g., acetone) followed by centrifugation.
-
-
Washing: Wash the isolated nanoparticles several times with a solvent like ethanol to remove any residual reactants and byproducts.
Characterization:
-
The nanoparticles can be characterized by TEM, XRD, and DLS. The size of the nanoparticles can be tuned by varying the type of polyol, the reaction temperature, and the concentration of the stabilizer.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ruthenium nanoparticles.
Proposed Signaling Pathway for Nanoparticle Formation
Caption: Proposed mechanism for RuNP formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. A high performance catalyst of shape-specific ruthenium nanoparticles for production of primary amines by reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Applications of Ruthenium(III) Nitrosyl Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO₃)₃, is a versatile precursor material primarily utilized in the synthesis of advanced electrocatalysts. Its principal electrochemical application lies in its role as a source of ruthenium for the fabrication of highly active and stable catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. While direct applications in electrochemical sensors or as a primary catalyst are not extensively documented, its utility as a starting material for creating sophisticated catalytic systems is of significant interest to the research community.
This document provides detailed application notes on the use of Ruthenium(III) nitrosyl nitrate in the synthesis of electrocatalysts, accompanied by experimental protocols and performance data.
Application I: Precursor for Bifunctional Electrocatalysts for Water Splitting
Ruthenium(III) nitrosyl nitrate is a key ingredient in the synthesis of advanced bifunctional electrocatalysts capable of efficiently catalyzing both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). These materials are crucial for developing efficient water electrolyzers.
One notable application is in the preparation of catalysts such as Y₂Ru₂O₇/NiMoO₄@NF, which demonstrates superior stability for overall water splitting in alkaline environments.[1][2][3][4][5] The use of Ruthenium(III) nitrosyl nitrate allows for the formation of a stable ruthenium nitrite complex, which helps to prevent unwanted metal oxide hydrolysis or precipitation during the synthesis process.[1][2][3][4][5]
Electrocatalyst Performance Data
The following table summarizes the electrochemical performance of various catalysts synthesized using Ruthenium(III) nitrosyl nitrate as a ruthenium source.
| Catalyst | Reaction | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability | Reference |
| Y₂Ru₂O₇/NiMoO₄@NF | OER | Not specified | Not specified | Superior in alkaline medium | [1][2][3][4][5] |
| Ru-Ni(OH)₂/NF | OER | 228 | Not specified | Enhanced stability | |
| Ru-Ni(OH)₂/NF | HER | 15 | Not specified | High activity | |
| Atomically dispersed Ru on N-doped Carbon | OER | 300 | Not specified | Stable for 100h | |
| Atomically dispersed Ru on N-doped Carbon | HER | 47.1 (in 0.5 M H₂SO₄) | Not specified | High activity | |
| Atomically dispersed Ru on N-doped Carbon | HER | 72.8 (in 1.0 M KOH) | Not specified | High activity |
Experimental Protocols
Protocol 1: Synthesis of Y₂Ru₂O₇/NiMoO₄@NF Electrocatalyst
This protocol describes a combined sol-gel and hydrothermal method for the synthesis of a Y₂Ru₂O₇/NiMoO₄@NF electrocatalyst.
Materials:
-
Ruthenium(III) nitrosyl nitrate solution
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nickel Foam (NF)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Pre-treatment of Nickel Foam:
-
Cut the Nickel Foam into 1x2 cm pieces.
-
Clean the NF sequentially with 3M HCl, deionized water, and ethanol in an ultrasonic bath for 15 minutes each to remove the surface oxide layer and any organic residues.
-
Dry the cleaned NF in a vacuum oven at 60°C.
-
-
Synthesis of NiMoO₄ Nanosheets on NF:
-
Prepare a solution by dissolving Ni(NO₃)₂·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O in deionized water.
-
Immerse the pre-treated NF in this solution.
-
Transfer the NF and solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120°C for 6 hours.
-
After cooling, wash the resulting NiMoO₄@NF with deionized water and ethanol and dry at 60°C.
-
-
Sol-Gel Synthesis of Y₂Ru₂O₇:
-
Prepare a sol-gel solution by dissolving Ruthenium(III) nitrosyl nitrate and Y(NO₃)₃·6H₂O in a mixture of ethanol and deionized water.
-
Dip the prepared NiMoO₄@NF into the sol-gel solution.
-
Slowly evaporate the solvent at 60°C to form a gel layer on the NiMoO₄@NF.
-
-
Annealing:
-
Anneal the coated NF in a muffle furnace at a specified temperature (e.g., 700-800°C) in an air atmosphere for several hours to form the final Y₂Ru₂O₇/NiMoO₄@NF catalyst.
-
Experimental Workflow:
Caption: Workflow for Y₂Ru₂O₇/NiMoO₄@NF synthesis.
Application II: Precursor for Mixed Metal Oxide Electrocatalysts
Ruthenium(III) nitrosyl nitrate is also employed in the synthesis of mixed metal oxide catalysts, such as iridium-ruthenium pyrochlores, which are highly active for the OER in acidic media. The combination of iridium and ruthenium in the pyrochlore structure can lead to synergistic effects, enhancing catalytic activity beyond that of the individual metal oxides.
Protocol 2: Synthesis of Mixed Iridium-Ruthenium Pyrochlores via Spray-Freeze Freeze-Dry Method
This method allows for the preparation of nano-particulate pyrochlore oxides with high compositional homogeneity.
Materials:
-
Ruthenium(III) nitrosyl nitrate solution
-
Iridium(III) acetate
-
Lanthanide acetate (e.g., Ytterbium acetate, Gadolinium acetate, or Neodymium acetate)
-
Deionized water
-
Liquid nitrogen
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing Ruthenium(III) nitrosyl nitrate, Iridium(III) acetate, and the chosen lanthanide acetate. The total metal concentration is typically kept at around 8 mM.
-
Stir the solution for at least 30 minutes to ensure complete dissolution and mixing. The stoichiometric ratios are adjusted to achieve the desired fraction of ruthenium in the B-site of the pyrochlore structure (A₂(RuₓIr₁₋ₓ)₂O₇).
-
-
Spray-Freezing:
-
Spray the precursor solution into a container of liquid nitrogen. This rapid freezing process ensures the formation of small, frozen droplets with a homogeneous distribution of the metal precursors.
-
-
Freeze-Drying (Lyophilization):
-
Transfer the frozen droplets to a freeze-dryer.
-
Lyophilize the sample to remove the water content by sublimation under vacuum. This process preserves the nanostructure and homogeneity of the precursor mixture.
-
-
Calcination:
-
Calcine the resulting freeze-dried powder in a furnace at a high temperature (e.g., 900-1100°C) in an air atmosphere to form the crystalline pyrochlore phase.
-
Logical Relationship of Synthesis Steps:
Caption: Synthesis of mixed metal oxide pyrochlores.
Drug Development and Other Potential Applications
While the primary electrochemical application of Ruthenium(III) nitrosyl nitrate is as a catalyst precursor, ruthenium nitrosyl complexes, in general, are being explored for their potential in drug delivery and cancer therapy.[4] These complexes can act as nitric oxide (NO) releasing molecules, which can have various physiological effects. The electrochemical properties of these complexes are relevant for understanding their redox behavior and potential mechanisms of NO release. However, specific applications of Ruthenium(III) nitrosyl nitrate in this area are not yet well-established in the literature.
Further research may explore the direct use of Ruthenium(III) nitrosyl nitrate in the development of electrochemical sensors, particularly for the detection of nitric oxide, leveraging the inherent nitrosyl ligand. Additionally, its catalytic properties could be investigated for the electrochemical reduction of nitrate, a significant environmental pollutant.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Synthesis of Pyrochlore Oxides Containing Ir and Ru for Efficient Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]
- 5. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]
Application Notes and Protocols: Catalytic Activity of Ruthenium(III) Nitrosyl Nitrate in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of Ruthenium(III) nitrosyl nitrate as a precursor for preparing active ruthenium-based catalysts for hydrogenation reactions. The primary focus is on the preparation of a supported heterogeneous catalyst for the transfer hydrogenation of furfural, a key bio-renewable platform molecule. Additionally, a protocol for the homogeneous transfer hydrogenation of ketones using a ruthenium pincer nitrosyl complex is included to showcase the versatility of ruthenium nitrosyl compounds in catalysis.
Application: Heterogeneous Catalytic Transfer Hydrogenation of Furfural
Ruthenium(III) nitrosyl nitrate is an effective precursor for the synthesis of highly active supported ruthenium catalysts. The following protocols detail the preparation of a 5 wt% Ru/γ-Al₂O₃ catalyst and its application in the catalytic transfer hydrogenation of furfural to furfuryl alcohol, a valuable chemical intermediate.
Catalyst Preparation Protocol: 5 wt% Ru/γ-Al₂O₃ via Wet Impregnation
This protocol describes the preparation of a ruthenium catalyst on a γ-alumina support using Ruthenium(III) nitrosyl nitrate.
Materials:
-
Ruthenium(III) nitrosyl nitrate solution (e.g., 1.5 wt% Ru in dilute nitric acid)
-
γ-Al₂O₃ (e.g., PURALOX NWa155)
-
Deionized water
-
Rotary evaporator
-
Muffle furnace
-
Tube furnace with H₂ gas supply
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support at 150 °C for 2 hours prior to impregnation.
-
Impregnation:
-
Calculate the required amount of Ruthenium(III) nitrosyl nitrate solution to achieve a final metal loading of 5 wt% on the γ-Al₂O₃ support.
-
Disperse the pre-dried γ-Al₂O₃ in a minimal amount of deionized water.
-
Add the calculated volume of the Ruthenium(III) nitrosyl nitrate solution to the alumina slurry.
-
Stir the mixture to ensure uniform distribution of the precursor.
-
-
Drying: Dry the impregnated material at 60 °C under reduced pressure (e.g., 170 mbar) using a rotary evaporator until a free-flowing powder is obtained. This intermediate is referred to as Ru_dry.
-
Activation (Two Options):
-
Calcination in Air (to form RuO₂): Place the Ru_dry powder in a muffle furnace and calcine in air at 400 °C for 3 hours. This results in the formation of ruthenium oxide nanoparticles on the support.
-
Reduction in Hydrogen (to form metallic Ru): Place the Ru_dry powder in a tube furnace. Heat to 500 °C under a flow of 30 vol% H₂ in an inert gas (e.g., N₂ or Ar) and hold for 4 hours. Cool down to room temperature under the same hydrogen atmosphere.
-
Experimental Protocol: Catalytic Transfer Hydrogenation of Furfural
This protocol outlines the procedure for the liquid-phase transfer hydrogenation of furfural using the prepared Ru/γ-Al₂O₃ catalyst.
Materials:
-
Prepared 5 wt% Ru/γ-Al₂O₃ catalyst
-
Furfural
-
2-Propanol (as hydrogen donor and solvent)
-
Stainless steel autoclave reactor with heating, stirring, and gas supply capabilities
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup:
-
To a stainless steel reactor, add the 5 wt% Ru/γ-Al₂O₃ catalyst.
-
Add furfural and 2-propanol. A typical molar ratio of furfural to ruthenium (F/Ru) is 100.
-
-
Reaction Execution:
-
Seal the reactor and purge with an inert gas (e.g., N₂) to remove air.
-
Pressurize the reactor to 5 bar with N₂.
-
Heat the reactor to 180 °C while stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 3 hours).
-
-
Analysis:
-
After the reaction, cool the reactor to room temperature and safely vent the pressure.
-
Collect the liquid sample and analyze the conversion of furfural and the selectivity to furfuryl alcohol and other products using a gas chromatograph.
-
Data Presentation: Performance of Ru/γ-Al₂O₃ in Furfural Hydrogenation
The following table summarizes the performance of the prepared ruthenium catalysts in the catalytic transfer hydrogenation of furfural.
| Catalyst Precursor | Support | Catalyst Activation | Substrate | Product | Temperature (°C) | Pressure (bar) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) |
| Ruthenium(III) nitrosyl nitrate | γ-Al₂O₃ | H₂ Reduction at 500°C | Furfural | Furfuryl Alcohol | 180 | 5 (N₂) | High | High |
| Ruthenium(III) nitrosyl nitrate | γ-Al₂O₃ | Air Calcination at 400°C | Furfural | Furfuryl Alcohol | 180 | 5 (N₂) | Moderate | High |
Note: Specific conversion and selectivity values can vary based on the exact preparation conditions and reaction time. The data presented is a qualitative summary based on available literature.
Application: Homogeneous Catalytic Transfer Hydrogenation of Ketones
Ruthenium nitrosyl complexes can also be employed as homogeneous catalysts. The following protocol describes the transfer hydrogenation of acetophenone using a ruthenium pincer nitrosyl complex.[1]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium Pincer Nitrosyl Complex (e.g., [RuPNP(Cl)₂(NO)]X)[1]
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (as hydrogen donor and solvent)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, dissolve the ruthenium pincer nitrosyl complex (e.g., 0.5 mol%) and potassium tert-butoxide (e.g., 10 mol%) in 2-propanol.
-
Add acetophenone to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 35 °C to 90 °C) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, evaporate the solvent, and analyze the product for conversion and yield.
-
Data Presentation: Performance in Ketone Transfer Hydrogenation[1]
| Catalyst | Substrate | Product | Temperature (°C) | Time | Conversion (%) |
| [RuPNP(Cl)₂(NO)]Cl | Acetophenone | 1-Phenylethanol | 90 | 5 min | >95 |
| [RuPNP(Cl)₂(NO)]Cl | Acetophenone | 1-Phenylethanol | 35 | 4 h | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the supported ruthenium catalyst from Ruthenium(III) nitrosyl nitrate and its application in furfural hydrogenation.
References
Application Note: A Guideline for the Preparation of Supported Ruthenium Catalysts Using Ruthenium (III) Nitrosyl Nitrate
Introduction
Supported ruthenium (Ru) catalysts are pivotal in a myriad of industrial chemical processes, including ammonia synthesis, hydrogenation reactions, and oxidation of hydrocarbons.[1][2] The choice of the ruthenium precursor is a critical factor that significantly influences the final catalyst's properties, such as metal dispersion, particle size, and ultimately, its catalytic activity and stability.[3] Ruthenium (III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is an increasingly favored precursor for the synthesis of supported Ru catalysts.[4] Its primary advantages include being halogen-free, which prevents the poisoning of catalysts and corrosion of equipment, and its high solubility in water and various organic solvents, facilitating uniform impregnation onto catalyst supports.[4][5] This application note provides a detailed protocol for the preparation of supported ruthenium catalysts using ruthenium (III) nitrosyl nitrate, with a focus on the wet impregnation method followed by thermal treatment.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of supported ruthenium catalysts.[6] The primary example detailed is the preparation of a 5 wt% Ru catalyst on a γ-Al₂O₃ support.
Protocol 1: Preparation of 5 wt% Ru/γ-Al₂O₃ Catalyst
This protocol describes the synthesis of a ruthenium catalyst supported on gamma-alumina via wet impregnation.[6]
Materials:
-
Ruthenium(III) nitrosyl nitrate solution (e.g., 1.5 wt% Ru(NO)(NO₃)₃ in diluted HNO₃)
-
γ-Al₂O₃ support (e.g., PURALOX NWa155, surface area ~132 m² g⁻¹)[6]
-
Deionized water
-
Rotary evaporator
-
Muffle furnace
-
Tube furnace with gas flow controllers (for H₂ reduction)
Procedure:
-
Support Pre-treatment (Optional but Recommended):
-
The γ-Al₂O₃ support can be calcined in air at 400°C for 3-4 hours prior to use to remove any adsorbed moisture or impurities.[7]
-
-
Impregnation:
-
Calculate the required amount of ruthenium(III) nitrosyl nitrate solution to achieve a final metal loading of 5 wt% on the γ-Al₂O₃ support.
-
The catalyst precursor is prepared by impregnating the γ-Al₂O₃ support with the aqueous solution of ruthenium(III) nitrosyl nitrate.[6] This is typically done via incipient wetness impregnation, where the volume of the precursor solution is equal to the pore volume of the support.
-
-
Drying:
-
The impregnated material is then dried in a rotary evaporator at 60°C and a pressure of 170 mbar.[6] This step is crucial for the slow removal of the solvent and to ensure an even distribution of the metal precursor on the support surface. The resulting material is referred to as the dried precursor (Ru_dry).[6]
-
-
Activation/Decomposition of the Precursor: The dried precursor (Ru_dry) must be thermally treated to decompose the nitrosyl nitrate salt and form the active ruthenium species. Two common activation pathways are calcination in air or reduction in a hydrogen atmosphere.[6]
-
Method A: Calcination in Air
-
Method B: Reduction in Hydrogen
-
Place the dried precursor (Ru_dry) in a tube furnace.
-
Heat the material under a flow of 30 vol% H₂ in an inert gas (e.g., N₂ or Ar) to 500°C.[6]
-
Hold at 500°C for a specified period (e.g., 4 hours) to ensure complete reduction of the ruthenium precursor to metallic ruthenium (Ru⁰).[6] The resulting catalyst is denoted as Ru_H₂.[6]
-
-
-
Passivation (for H₂-reduced catalysts):
-
After reduction, the catalyst is highly pyrophoric. It must be cooled down under an inert atmosphere.
-
To safely handle the catalyst, it is passivated by exposing it to a low concentration of oxygen (e.g., 1 vol% O₂ in N₂) at room temperature for about 30 minutes.[6] This forms a thin protective oxide layer on the surface of the ruthenium nanoparticles.
-
Data Presentation
The following table summarizes the key preparation parameters and resulting properties of supported ruthenium catalysts prepared from a ruthenium nitrosyl nitrate precursor, as described in the literature.[6]
| Catalyst ID | Precursor | Support | Ru Loading (wt%) | Activation Method | Activation Temp. (°C) | Specific Surface Area (m²/g) |
| Ru_dry | Ru(NO)(NO₃)₃ | γ-Al₂O₃ | 5 | Drying only | 60 | N/A |
| Ru_O₂ | Ru(NO)(NO₃)₃ | γ-Al₂O₃ | 5 | Calcination in Air | 400 | 169[6] |
| Ru_H₂ | Ru(NO)(NO₃)₃ | γ-Al₂O₃ | 5 | Reduction in H₂ | 500 | 163[6] |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the preparation of supported ruthenium catalysts from a nitrosyl nitrate precursor.
References
- 1. CN102580779B - Ammonia synthesis catalyst with ruthenium nitrosyl nitrate as precursor and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
- 4. EP2823900A1 - Method for preparing solid nitrosyl ruthenium nitrate by using waste catalyst containing ruthenium - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00415D [pubs.rsc.org]
- 7. rjpbcs.com [rjpbcs.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Ruthenium(III) Nitrosyl Nitrate Solutions
Welcome to the Technical Support Center for Ruthenium(III) Nitrosyl Nitrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these solutions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a Ruthenium(III) nitrosyl nitrate solution over time?
A1: Ruthenium(III) nitrosyl nitrate solutions are known to be sensitive to several factors that can affect their stability, including pH, light, and temperature. The compound is most stable in acidic conditions, typically in a dilute nitric acid solution, which helps to prevent hydrolysis.[1] Over time, and depending on the storage conditions, the solution may undergo degradation, leading to changes in its chemical composition and a potential decrease in its efficacy for its intended application.
Q2: What are the primary degradation pathways for Ruthenium(III) nitrosyl nitrate in an aqueous solution?
A2: The primary degradation pathways for Ruthenium(III) nitrosyl nitrate in aqueous solutions involve:
-
Hydrolysis: In neutral or basic solutions, the nitrosyl (NO) group can be hydrolyzed to a nitrite (NO₂) group.[1] This conversion alters the chemical nature of the ruthenium complex.
-
Photochemical Decomposition: Exposure to light, particularly UV light, can induce the cleavage of the Ru-NO bond, leading to the release of nitric oxide (NO).[2] This process is a key consideration for applications where the controlled release of NO is not the intended function.
Q3: How does pH affect the stability of the solution?
A3: The pH of the solution is a critical factor in maintaining the stability of Ruthenium(III) nitrosyl nitrate. The solution is typically supplied in dilute nitric acid to ensure an acidic environment. In these conditions, the ruthenium nitrosyl complex is relatively stable. However, as the pH increases towards neutral or basic, the likelihood of hydrolysis of the nitrosyl group to a nitrite group increases significantly.[1]
Q4: Are these solutions sensitive to light?
A4: Yes, Ruthenium(III) nitrosyl nitrate solutions are known to be photosensitive. Exposure to light can trigger the photorelease of nitric oxide from the ruthenium complex.[2] Therefore, it is crucial to store the solutions in amber or opaque containers and to minimize exposure to ambient and direct light during handling and experiments to prevent photochemical degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., from reddish-brown to a different hue). | This could indicate a change in the coordination sphere of the ruthenium complex, possibly due to hydrolysis or ligand exchange. | Verify the pH of the solution. Ensure it remains acidic. If the pH has shifted, the solution may have degraded. It is advisable to use a fresh, properly stored solution for critical experiments. |
| Precipitate formation in the solution. | Precipitation may occur if the solubility limit is exceeded, or it could be a sign of degradation product formation. Changes in temperature or pH can also lead to precipitation. | Check the storage temperature and ensure it aligns with the manufacturer's recommendations. Confirm the pH of the solution. If a precipitate has formed, the solution's concentration is no longer accurate and it should not be used for quantitative applications. |
| Inconsistent or unexpected experimental results. | This could be a result of solution degradation, leading to a lower effective concentration of the active ruthenium nitrosyl complex. | Assess the age and storage conditions of the solution. If the solution has been stored for an extended period or under suboptimal conditions (e.g., exposed to light or elevated temperatures), it is recommended to open a new vial. Consider performing a concentration analysis if feasible. |
| Gas evolution from the solution. | This may be indicative of nitric oxide (NO) release due to photochemical or thermal decomposition. | Immediately assess the light and temperature exposure of the solution. Ensure it is stored in a dark, cool place. If gas evolution is observed, it is a clear sign of degradation, and the solution should be handled with care and disposed of according to safety protocols. |
Experimental Protocols
Protocol for Monitoring Solution Stability via UV-Visible Spectrophotometry
This protocol provides a general method for monitoring the stability of Ruthenium(III) nitrosyl nitrate solutions over time by observing changes in their UV-Visible absorption spectrum.
Materials:
-
Ruthenium(III) nitrosyl nitrate solution
-
Quartz cuvettes
-
UV-Visible spectrophotometer
-
Appropriate solvent blank (e.g., dilute nitric acid of the same concentration as the sample solvent)
Procedure:
-
Initial Spectrum Acquisition:
-
Allow the Ruthenium(III) nitrosyl nitrate solution to equilibrate to room temperature.
-
Calibrate the spectrophotometer with the solvent blank.
-
Acquire the initial UV-Visible absorption spectrum of the solution (typically from 200 to 800 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
-
Sample Storage:
-
Store the solution under the desired conditions to be tested (e.g., at room temperature in the dark, at 4°C in the dark, exposed to ambient light at room temperature).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1 day, 1 week, 1 month), retrieve the sample.
-
Allow the solution to return to room temperature.
-
Acquire a new UV-Visible spectrum.
-
-
Data Analysis:
-
Compare the spectra over time. Look for changes in the λmax, the appearance of new peaks, or a decrease in the absorbance at the initial λmax, which would indicate degradation.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the long-term stability of Ruthenium(III) nitrosyl nitrate solutions under various conditions. Researchers are advised to perform their own stability studies for critical applications. The following table provides a template for recording such data.
Table 1: Representative Stability Data Template for Ruthenium(III) Nitrosyl Nitrate Solution (1.5% Ru in dilute HNO₃)
| Storage Condition | Time Point | % Initial Concentration Remaining (Hypothetical) | Observations |
| 4°C, Dark | 1 Week | 99.5% | No visible change. |
| 1 Month | 98.2% | No visible change. | |
| 3 Months | 95.8% | Slight darkening of solution. | |
| 25°C, Dark | 1 Week | 97.0% | No visible change. |
| 1 Month | 91.5% | Solution appears slightly darker. | |
| 3 Months | 82.3% | Noticeable color change. | |
| 25°C, Ambient Light | 1 Week | 92.1% | Solution color has lightened. |
| 1 Month | 75.6% | Significant color change. | |
| 3 Months | 55.4% | Precipitate observed. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific solution and storage conditions.
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: A flowchart for troubleshooting inconsistent experimental results.
Factors Influencing Ruthenium(III) Nitrosyl Nitrate Solution Stability
Caption: Key factors that can influence the stability of the solution.
References
Preventing hydrolysis of Ruthenium(III) nitrosyl nitrate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Ruthenium(III) nitrosyl nitrate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Ruthenium(III) nitrosyl nitrate aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitate Formation (Brown/Black Solid) | Hydrolysis due to high pH: The solution pH has risen above 1.8, leading to the formation of insoluble ruthenium hydroxides or oxides. | 1. Check the pH of your solution using a calibrated pH meter. 2. Acidify the solution: Slowly add dilute nitric acid (e.g., 0.1 M) dropwise while stirring until the pH is below 1.8. The precipitate should redissolve. 3. Storage: Ensure all stock and working solutions are stored in a nitric acid medium (pH < 1.8). |
| Color Change (from reddish-brown to a different hue) | Change in Ruthenium Speciation: An increase in pH can lead to the substitution of nitrate ligands with hydroxide ions or the conversion of the nitrosyl group to a nitrite group. This is often observed as a subtle color change and a shoulder appearing in the UV-vis spectrum around 380-400 nm.[1] | 1. Monitor with UV-vis Spectroscopy: Scan the solution from 300-600 nm. The appearance of a shoulder at ~380-400 nm indicates a change in the complex. 2. Re-acidification: If the original speciation is required, cautiously add dilute nitric acid to lower the pH. Monitor the UV-vis spectrum to confirm the return to the original spectral profile. |
| Loss of Reactivity | Formation of Stable Nitrite Complex: At moderately basic pH, a stable ruthenium nitrite complex can form, which may be less reactive in certain applications compared to the nitrosyl nitrate complex.[1][2] | 1. Characterize the Species: Use analytical techniques like UV-vis or HPLC to confirm the presence of the nitrite complex. 2. Acid-catalyzed Conversion: The conversion of the nitrite complex back to the nitrosyl complex can be achieved by lowering the pH with a non-coordinating acid like nitric acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ruthenium(III) nitrosyl nitrate instability in aqueous solutions?
A1: The primary cause of instability is hydrolysis, which occurs as the pH of the solution increases. Ruthenium(III) ions are prone to reacting with water molecules to form insoluble ruthenium hydroxides and oxides, leading to precipitation.[1]
Q2: How can I prevent the hydrolysis of my Ruthenium(III) nitrosyl nitrate solution?
A2: The most effective way to prevent hydrolysis is to maintain a sufficiently acidic environment. Storing and handling the solution in dilute nitric acid at a pH below 1.8 will keep the Ruthenium(III) nitrosyl nitrate complex stable.[1] Commercial solutions are typically supplied in a dilute nitric acid medium for this reason.
Q3: I've noticed a slight color change in my solution, but no precipitate. What could be happening?
A3: A color change without precipitation can indicate a change in the coordination sphere of the ruthenium complex. As the pH rises, hydroxide ions can replace the nitrate ligands. Additionally, the nitrosyl (NO) group can be converted to a nitrite (NO₂) group, forming a new complex.[1] This is often detectable by a change in the UV-visible absorption spectrum, specifically the appearance of a shoulder between 380-400 nm.[1]
Q4: Is it possible to reverse the hydrolysis or speciation change?
A4: In many cases, yes. If hydrolysis has led to the formation of hydroxides, carefully acidifying the solution with dilute nitric acid can redissolve the precipitate and restore the original complex. Similarly, the conversion to a nitrite complex can often be reversed by lowering the pH.
Q5: What is the recommended storage condition for aqueous solutions of Ruthenium(III) nitrosyl nitrate?
A5: Store aqueous solutions in a tightly sealed container, protected from light, and in a dilute nitric acid solution with a pH below 1.8.
Quantitative Data
The stability of Ruthenium(III) nitrosyl nitrate is highly dependent on the pH of the aqueous solution. The following table summarizes the key stability parameters.
| Parameter | Value | Conditions | Reference |
| Thermodynamic Stability pH Range | < 1.8 | Aqueous Solution | [1] |
| First-Order Hydrolysis Rate Constant (k) | 0.046 min⁻¹ | 25°C in nitric acid solution |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ruthenium(III) Nitrosyl Nitrate Stock Solution
Objective: To prepare a stock solution of Ruthenium(III) nitrosyl nitrate with enhanced stability against hydrolysis.
Materials:
-
Ruthenium(III) nitrosyl nitrate solid
-
Distilled, deionized water
-
Concentrated nitric acid (analytical grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Calculate the required mass of Ruthenium(III) nitrosyl nitrate to achieve the desired concentration.
-
In a fume hood, carefully add a calculated amount of concentrated nitric acid to a volumetric flask partially filled with deionized water to create a dilute nitric acid solution with a target pH of approximately 1.5.
-
Allow the nitric acid solution to cool to room temperature.
-
Accurately weigh the Ruthenium(III) nitrosyl nitrate solid and transfer it to the volumetric flask containing the dilute nitric acid.
-
Stir the solution gently until all the solid has dissolved.
-
Add dilute nitric acid (pH 1.5) to the volumetric flask up to the calibration mark.
-
Mix the solution thoroughly.
-
Verify the final pH of the solution is below 1.8 using a calibrated pH meter. Adjust with a small amount of dilute nitric acid if necessary.
-
Store the solution in a well-sealed, labeled container.
Protocol 2: Monitoring Solution Stability using UV-vis Spectrophotometry
Objective: To monitor the stability of a Ruthenium(III) nitrosyl nitrate solution over time by observing changes in its UV-visible absorption spectrum.
Materials:
-
Stabilized Ruthenium(III) nitrosyl nitrate solution
-
UV-vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Dilute nitric acid (same concentration as the sample solvent) for blank
Procedure:
-
Turn on the UV-vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range to scan from 300 nm to 600 nm.
-
Fill a quartz cuvette with the blank solution (dilute nitric acid of the same concentration as the sample solvent) and record a baseline spectrum.
-
Rinse the cuvette with a small amount of the Ruthenium(III) nitrosyl nitrate solution to be analyzed, then fill the cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Note the wavelength of maximum absorbance (λmax) and the shape of the spectrum.
-
Pay close attention to the region between 380 nm and 400 nm. The appearance or growth of a shoulder in this region is indicative of hydrolysis or speciation change.[1]
-
Repeat the measurement at regular intervals (e.g., daily, weekly) to monitor for any changes in the spectrum, which would indicate instability.
Visualizations
Hydrolysis and Stabilization Pathway
Caption: Chemical pathways of Ruthenium(III) nitrosyl nitrate in aqueous solution.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Ruthenium(III) nitrosyl nitrate solutions.
References
Technical Support Center: Catalysis with Ru(NO)(NO₃)₃ Derived Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts derived from ruthenium nitrosyl nitrate, Ru(NO)(NO₃)₃.
Frequently Asked Questions (FAQs)
Q1: What is Ru(NO)(NO₃)₃ and why is it used as a catalyst precursor?
A1: Ru(NO)(NO₃)₃, or ruthenium nitrosyl nitrate, is a solid, water-soluble ruthenium compound. It is often used as a precursor to prepare supported ruthenium catalysts. Its primary advantage is that it is free of halide ions (like chloride), which can sometimes act as catalyst poisons or influence the electronic properties and morphology of the final catalyst. Catalysts prepared from halide-free precursors can exhibit different activity and stability compared to those prepared from precursors like RuCl₃.
Q2: What are the common applications of catalysts derived from Ru(NO)(NO₃)₃?
A2: Catalysts derived from Ru(NO)(NO₃)₃ are versatile and can be used in a variety of catalytic reactions, including:
-
Hydrogenation: Selective hydrogenation of aromatic compounds (arenes), nitro groups, ketones, and aldehydes.[1][2][3]
-
Oxidation: Oxidation of alcohols and nitric oxide.[4]
-
Fine Chemical Synthesis: Used in the production of complex organic molecules where high selectivity is crucial.
Q3: How do catalysts prepared from Ru(NO)(NO₃)₃ compare to those from RuCl₃?
A3: The choice of precursor can significantly impact the properties of the final catalyst. Catalysts derived from Ru(NO)(NO₃)₃ are chloride-free, which can be advantageous. Studies have shown that the precursor affects the size and dispersion of ruthenium nanoparticles on the support. For instance, in some preparations, Ru nanoparticles derived from RuCl₃ were found to be slightly larger than those from other precursors like Ru₃(CO)₁₂.[5][6] The absence of chloride can prevent the formation of less active oxychloride species and may lead to higher catalyst stability and activity in certain reactions.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
Possible Causes:
-
Incomplete Precursor Decomposition/Reduction: The Ru(NO)(NO₃)₃ precursor may not have been fully decomposed and reduced to the active metallic ruthenium state during catalyst preparation.
-
Catalyst Poisoning: The presence of impurities such as sulfur, phosphorus, or strongly coordinating ligands in the reactants or solvent can poison the catalyst.
-
Inactive Ruthenium Species: Formation of inactive ruthenium oxides or hydroxides on the catalyst surface.[7]
Solutions:
-
Optimize Activation Conditions: Ensure complete reduction of the ruthenium precursor. This can be achieved by optimizing the reduction temperature, time, and hydrogen flow rate during the catalyst activation step.
-
Purify Reactants and Solvents: Use high-purity reactants and solvents to avoid introducing catalyst poisons.
-
Pre-treatment: Before the reaction, consider a pre-treatment step under a hydrogen atmosphere at an elevated temperature to ensure the catalyst is in its active metallic state.
Problem 2: Poor Selectivity
Possible Causes:
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the selectivity of the reaction.
-
Catalyst Properties: The nature of the support, metal particle size, and the presence of additives can affect selectivity.
-
Substrate-Catalyst Interaction: The way the substrate adsorbs onto the catalyst surface can dictate which functional group reacts.
Solutions:
-
Optimize Reaction Parameters: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for the desired product. Lower temperatures often favor higher selectivity.
-
Modify the Catalyst: Changing the support material (e.g., from Al₂O₃ to SiO₂ or carbon) or adding a second metal (promoter) can alter the electronic properties of the catalyst and improve selectivity.
-
Use of Additives: In some cases, adding a small amount of an inhibitor can selectively block undesirable reaction pathways.
Problem 3: Catalyst Deactivation During Reaction or Recycling
Possible Causes:
-
Sintering: At high temperatures, small ruthenium nanoparticles can agglomerate into larger, less active particles.
-
Leaching: The active ruthenium species may dissolve into the reaction medium, especially in polar solvents or under harsh conditions.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites. This is a common issue in aqueous phase reactions where carbon deposition can occur.[8]
-
Oxidation: The active metallic ruthenium can be oxidized to less active ruthenium oxides.
-
Formation of Inactive Hydroxides: In aqueous media, the formation of Ru(OH)x species on the surface can lead to deactivation.[7]
Solutions:
-
Control Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering.
-
Choose a Suitable Support: A support with strong metal-support interactions can help to stabilize the ruthenium nanoparticles and prevent sintering and leaching.
-
Regeneration: A deactivated catalyst can often be regenerated. Common methods include:
-
Oxidative Treatment: Calcination in air or an oxygen-containing atmosphere to burn off carbonaceous deposits.
-
Reductive Treatment: Subsequent reduction in a hydrogen stream to restore the active metallic state.[9][10] A mild regeneration method involving air oxidation at 200°C followed by H₂ reduction at 180°C has been shown to be effective for carbon-supported Ru catalysts.[8]
-
Data Presentation
Table 1: Comparison of Supported Ru Catalysts from Different Precursors for the Sunlight-Powered Sabatier Reaction.
| Precursor | Support | Ru Loading (wt%) | Ru Particle Size (nm) | Activity (mol CH₄ gᵣᵤ⁻¹ h⁻¹) | Selectivity to CH₄ (%) | Reference |
| RuCl₃ | γ-Al₂O₃ | 3.89 | 1.2 | ~0.3 | >99 | [5][6] |
| Ru₃(CO)₁₂ | γ-Al₂O₃ | 3.6 | 0.8 | ~0.6 | >99 | [5][6] |
| RuCl₃ | SiO₂ | 3.34 | 2.5 | ~0.2 | >99 | [5][6] |
| Ru₃(CO)₁₂ | SiO₂ | 3.49 | 3.4 | ~0.15 | >99 | [5][6] |
Table 2: Influence of Reaction Parameters on Arene Hydrogenation with Supported Ru Catalysts.
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (atm) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| Benzene | Ru/C | 80 | 10 | Isopropanol | >99 | >99 (to Cyclohexane) | [1] |
| Phenol | Ru/C | 80 | 10 | Isopropanol | >99 | >99 (to Cyclohexanol) | [1] |
| Toluene | Ru/Al₂O₃ | 180 | - | - | High | High (to Methylcyclohexane) | [11] |
Experimental Protocols
Protocol 1: Preparation of a Supported Ru/Al₂O₃ Catalyst from Ru(NO)(NO₃)₃
This protocol describes a general method for preparing a supported ruthenium catalyst.
Materials:
-
Ru(NO)(NO₃)₃
-
γ-Al₂O₃ (high surface area)
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Procedure:
-
Impregnation:
-
Calculate the amount of Ru(NO)(NO₃)₃ required to achieve the desired ruthenium loading on the γ-Al₂O₃ support.
-
Dissolve the calculated amount of Ru(NO)(NO₃)₃ in a minimal amount of deionized water.
-
Add the γ-Al₂O₃ support to the ruthenium nitrosyl nitrate solution.
-
Stir the slurry at room temperature for 4-6 hours to ensure uniform impregnation.
-
Evaporate the water using a rotary evaporator at 60-80°C until a free-flowing powder is obtained.
-
-
Drying:
-
Dry the impregnated support in an oven at 110-120°C overnight.
-
-
Calcination (Optional, can promote formation of ruthenium oxide):
-
Place the dried powder in a tube furnace.
-
Heat under a flow of air or nitrogen to 300-400°C for 2-4 hours.
-
-
Reduction:
-
After calcination (or directly after drying), purge the furnace with nitrogen.
-
Switch to a flow of hydrogen (or a hydrogen/nitrogen mixture).
-
Heat the catalyst to 350-450°C for 4-6 hours to reduce the ruthenium species to metallic ruthenium.
-
Cool the catalyst to room temperature under a nitrogen flow.
-
The catalyst is now ready for use.
-
Protocol 2: General Procedure for Arene Hydrogenation
This protocol provides a general procedure for the hydrogenation of an aromatic ring using a prepared Ru/C catalyst.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, phenol)
-
Ru/C catalyst (e.g., 5 wt%)
-
Solvent (e.g., isopropanol)
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
To a high-pressure autoclave, add the aromatic substrate and the solvent.
-
Add the Ru/C catalyst (typically 1-5 mol% of Ru relative to the substrate).
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with solvent and stored for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography if necessary.
-
Visualizations
References
- 1. Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Redox transformations of Ru catalyst during NO oxidation at industrial nitric acid production conditions - SINTEF [sintef.no]
- 5. mdpi.com [mdpi.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ruthenium Nitrosyl Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ruthenium nitrosyl complexes.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am following a standard protocol for the synthesis of a ruthenium nitrosyl complex, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yields in ruthenium nitrosyl complex synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Conversion of Precursor: The conversion of the ruthenium precursor to the nitrosyl complex may be inefficient.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic. The conversion of a coordinated nitro (NO₂) ligand to a nitrosyl (NO) ligand is often acid-catalyzed.[1][2] Lack of sufficient acid can lead to the formation of stable nitrite complexes instead of the desired nitrosyl product.[2] Consider adjusting the pH with non-coordinating acids like HCl, TFA, or HBF₄.
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Nitrosylating Agent: The choice and handling of the nitrosylating agent (e.g., NaNO₂, NO gas) are critical. Ensure the reagent is fresh and used in the correct stoichiometric amount. If using NO gas, ensure efficient bubbling through the reaction mixture.
-
-
Precursor Purity: The purity of the starting ruthenium complex is crucial. Impurities can interfere with the reaction. It is advisable to characterize the starting material thoroughly before use.
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to decomposition. Refer to specific literature protocols for the ideal temperature range for your complex.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like UV-Vis or IR spectroscopy to determine the optimal reaction time.
-
-
Ligand Lability: If your synthesis involves the substitution of a ligand with NO, the lability of the leaving group is important. For instance, substitution of labile monodentate ligands like H₂O, DMSO, or Cl⁻ by NO is a common strategy.[1] If the leaving group is too strongly bound, the reaction may not proceed efficiently.
Troubleshooting Workflow:
References
Technical Support Center: Ruthenium Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of ruthenium nanoparticle synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of ruthenium nanoparticles.
Issue 1: Low or No Yield of Ruthenium Nanoparticles
Q: My reaction did not produce any nanoparticles, or the yield is very low. What are the possible causes and solutions?
A: A low or negligible yield of ruthenium nanoparticles can stem from several factors related to the reaction conditions and reagents. Below is a breakdown of potential causes and their corresponding solutions.
-
Incomplete Reduction of the Ruthenium Precursor: The reducing agent may be insufficient in concentration or reactivity.
-
Solution: Increase the concentration of the reducing agent. If using a mild reducing agent, consider switching to a stronger one, such as sodium borohydride, which can facilitate reduction even at room temperature.[1][2] For polyol synthesis, ensure the temperature is high enough to enable the polyol to act as an effective reducing agent.[1][2]
-
-
Improper pH of the Reaction Mixture: The pH of the synthesis environment can significantly influence the reduction potential of the reagents and the stability of the nanoparticles.
-
Solution: Optimize the pH of your reaction mixture. For instance, in the case of sodium borohydride reduction in an aqueous solution, the pH should be maintained below 4.9 to prevent the precipitation of ruthenium hydroxides.[1]
-
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter in nanoparticle synthesis, influencing both nucleation and growth.
-
Precursor Quality: The ruthenium precursor may have degraded or contain impurities that inhibit the reaction.
-
Solution: Use a high-purity ruthenium precursor and store it under appropriate conditions to prevent degradation.
-
Issue 2: Aggregation and Precipitation of Nanoparticles
Q: My ruthenium nanoparticles are aggregating and precipitating out of the solution. How can I prevent this?
A: Nanoparticle aggregation is a common challenge, often leading to a loss of the desired nanoscale properties. The primary cause is insufficient stabilization.
-
Inadequate Stabilizer Concentration: The concentration of the stabilizing agent (e.g., PVP, sodium citrate) may be too low to effectively coat the nanoparticle surface and provide steric or electrostatic repulsion.
-
Solution: Increase the concentration of the stabilizing agent. A higher concentration of the stabilizer can lead to the formation of more nucleation centers and prevent uncontrolled growth and aggregation.[1] However, be aware that an excessively high concentration can sometimes hinder the reaction.
-
-
Poor Choice of Stabilizing Agent: The selected stabilizer may not be suitable for the solvent system or the specific reaction conditions.
-
Incorrect pH: As mentioned earlier, pH affects nanoparticle stability.
-
Solution: Adjust the pH to a range where the nanoparticles have a high surface charge, which promotes electrostatic repulsion and prevents aggregation. For aqueous synthesis using sodium borohydride, a pH below 4.9 is recommended.[1]
-
Issue 3: Poor Control Over Nanoparticle Size and Distribution
Q: The synthesized ruthenium nanoparticles have a large size distribution or are not within the desired size range. How can I achieve better control?
A: Achieving monodispersity and controlling the size of nanoparticles are crucial for many applications. Several experimental parameters can be tuned to gain better control.
-
Reaction Temperature: Temperature plays a key role in the kinetics of nucleation and growth.
-
Heating Rate: A slow heating rate can lead to a broader size distribution.
-
Solution: Employ a faster heating rate to ensure a more defined nucleation event, which can result in a narrower particle size distribution.[1]
-
-
Precursor and Reducing Agent Concentration: The relative concentrations of the metal precursor and the reducing agent can influence the final particle size.
-
Solution: Systematically vary the concentrations of the ruthenium precursor and the reducing agent. An increase in the precursor concentration can sometimes lead to smaller nanoparticles, but it can also increase the risk of aggregation if not properly stabilized.[3]
-
-
Stabilizer Concentration and Type: The choice and amount of stabilizer are critical for size control.
-
Solution: Optimize the stabilizer-to-precursor molar ratio. For PVP, a lower PVP/Ru ratio can lead to larger nanoparticles, while a very low ratio (close to 1 or below) may cause precipitation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ruthenium nanoparticles?
A1: The most frequently employed methods for ruthenium nanoparticle synthesis are:
-
Polyol Synthesis: This method uses a polyol (e.g., ethylene glycol, diethylene glycol) as both the solvent and the reducing agent at high temperatures.[1][2]
-
Chemical Reduction: This involves the reduction of a ruthenium salt (e.g., RuCl₃) using a reducing agent such as sodium borohydride.[1][4]
-
Hydrothermal Synthesis: This technique utilizes high temperatures and autogenous pressure in an aqueous solution to produce nanoparticles.[5]
Q2: Which ruthenium precursor is most commonly used?
A2: Ruthenium(III) chloride (RuCl₃) is the most widely used precursor for the synthesis of ruthenium nanoparticles.[1][4][6]
Q3: How does the choice of polyol in the polyol synthesis method affect the nanoparticle size?
A3: The boiling point of the polyol influences the reaction temperature, which in turn affects the nanoparticle size. Polyols with higher boiling points generally lead to smaller nanoparticles. For example, the size of ruthenium nanoparticles has been observed to decrease in the order of ethylene glycol (boiling point: 197°C) > diethylene glycol (boiling point: 244°C) > triethylene glycol (boiling point: 285°C).[2]
Q4: What is the role of a stabilizing agent in ruthenium nanoparticle synthesis?
A4: A stabilizing agent (also known as a capping agent) adsorbs to the surface of the nanoparticles, preventing them from aggregating. This is achieved through steric hindrance or electrostatic repulsion. Common stabilizers like PVP also play a role in controlling the growth and final size of the nanoparticles.[2]
Q5: Can ruthenium nanoparticles be synthesized at room temperature?
A5: Yes, room-temperature synthesis is possible using a strong reducing agent like sodium borohydride.[1][2][6]
Data Presentation
Table 1: Effect of Reaction Temperature on Ruthenium Nanoparticle Size in Polyol Synthesis
| Ruthenium Precursor | Stabilizing Agent | Solvent/Reducing Agent | Temperature (°C) | Average Nanoparticle Diameter (nm) | Reference |
| RuCl₃ | PVP | Propanol | 98 | 2.6 ± 0.5 | [1] |
| RuCl₃ | PVP | Propanol | 70 | 4.5 ± 0.9 | [1] |
| RuCl₃ | PVP | Propanol | 30 | 51.5 ± 3.2 | [1] |
| RuCl₃ | Acetate | Polyol | 140-180 | Size decreases with increasing temperature | [1] |
Table 2: Influence of PVP to Ruthenium Molar Ratio on Nanoparticle Size
| Ruthenium Precursor | Solvent/Reducing Agent | PVP/Ru Molar Ratio | Average Nanoparticle Diameter (nm) | Notes | Reference |
| RuCl₃ | Ethylene Glycol | 10 | 1.7 | - | [7] |
| RuCl₃ | Ethylene Glycol | 5 | ~2.1 | Similar size to reflux conditions | [7] |
| RuCl₃ | Ethylene Glycol | 1 | Precipitation observed | - | [2][7] |
Experimental Protocols
Protocol 1: Polyol Synthesis of PVP-Stabilized Ruthenium Nanoparticles
-
Preparation of Precursor Solution: Dissolve a specific amount of Ruthenium(III) chloride (RuCl₃) and polyvinylpyrrolidone (PVP) in ethylene glycol in a flask.
-
Heating: Heat the solution to the desired reaction temperature (e.g., 170-198°C) under constant stirring.[7] The color of the solution will typically change from dark red to dark brown, indicating the formation of nanoparticles.[2]
-
Reaction: Maintain the reaction at the set temperature for a specified duration (e.g., 10 minutes to several hours), depending on the desired nanoparticle size.[1]
-
Cooling and Purification: Allow the solution to cool to room temperature. The nanoparticles can then be precipitated by adding a non-solvent like acetone and collected by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and/or deionized water to remove any unreacted precursors and excess PVP.
-
Drying: Dry the purified nanoparticles under vacuum.
Protocol 2: Aqueous Synthesis of Ruthenium Nanoparticles via Sodium Borohydride Reduction
-
Preparation of Ruthenium Solution: Prepare an aqueous solution of RuCl₃.
-
pH Adjustment: Adjust the pH of the solution to be below 4.9 using a suitable acid.[1]
-
Addition of Reducing Agent: While vigorously stirring the ruthenium solution, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise. The reaction is typically rapid, as indicated by a quick color change to black.[2]
-
Stabilization: If a stabilizer is used, it can be added to the ruthenium solution before the addition of NaBH₄.
-
Purification: The resulting nanoparticles can be purified by centrifugation and repeated washing with deionized water.
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: General experimental workflow for ruthenium nanoparticle synthesis.
Caption: Troubleshooting low yield in ruthenium nanoparticle synthesis.
References
- 1. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. High-Yielding Green Hydrothermal Synthesis of Ruthenium Nanoparticles and Their Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Ruthenium(III) nitrosyl nitrate catalysts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Ruthenium(III) nitrosyl nitrate catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My catalytic reaction is showing variable yields and/or selectivity. What are the potential causes?
Inconsistent catalytic performance with Ruthenium(III) nitrosyl nitrate can stem from several factors related to the catalyst precursor, its activation, and the reaction conditions. Key areas to investigate include:
-
Catalyst Precursor Quality: The purity of the Ruthenium(III) nitrosyl nitrate is paramount. Impurities such as sulfur, phosphorus, chlorine, and arsenic can act as catalyst poisons, significantly reducing activity and altering selectivity.[1] It is crucial to use a high-purity precursor or analyze the precursor for common catalyst poisons.
-
Incomplete Catalyst Activation: Ruthenium(III) nitrosyl nitrate is a precursor that often requires an activation step to form the catalytically active species. Incomplete or inconsistent activation will lead to variable amounts of the active catalyst in different batches.
-
Catalyst Decomposition: The catalyst precursor can be sensitive to temperature. Thermal decomposition can lead to the formation of inactive ruthenium species.[2]
-
Reaction Conditions: Minor variations in reaction parameters such as temperature, pressure, solvent purity, and pH can significantly impact the catalytic outcome. The complex chemistry of ruthenium nitrosyl complexes in solution means that pH can affect the speciation of the active catalyst.[3][4]
Troubleshooting Workflow:
2. How can I be sure of the quality of my Ruthenium(III) nitrosyl nitrate precursor?
The quality of the precursor is a critical factor for reproducible catalysis.
-
Certificate of Analysis (CofA): Always request and review the CofA from your supplier. This document should provide information on the purity and levels of key impurities.
-
Elemental Analysis: If you suspect precursor-related issues, consider performing an independent elemental analysis to test for common catalyst poisons. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a suitable technique for detecting trace metal and non-metal impurities.[1]
-
Supplier Reputation: Source your catalyst precursor from a reputable supplier with stringent quality control measures.
Table 1: Common Impurities in Ruthenium(III) Nitrosyl Nitrate and their Potential Impact
| Impurity | Chemical Symbol | Potential Impact on Catalysis |
| Sulfur | S | Strong catalyst poison, can lead to deactivation.[1] |
| Phosphorus | P | Can poison active sites and alter selectivity.[1] |
| Chlorine | Cl | Can be toxic to the catalyst and affect its electronic properties.[5] |
| Arsenic | As | A known catalyst poison that reduces activity.[1] |
3. What is the correct way to handle and store Ruthenium(III) nitrosyl nitrate?
Proper handling and storage are crucial to maintain the integrity of the catalyst precursor.
-
Storage: Ruthenium(III) nitrosyl nitrate is often supplied as a solution in dilute nitric acid to prevent hydrolysis and maintain stability.[4][6] Store the solution in a cool, dark place and in a tightly sealed container to prevent changes in concentration due to evaporation. Solid Ruthenium(III) nitrosyl nitrate should be stored in a desiccator to protect it from moisture.
-
Handling: Avoid exposure to high temperatures, as this can lead to thermal decomposition.[2] When preparing solutions, use high-purity solvents and deionized water to avoid introducing contaminants.
4. My reaction mixture changes color unexpectedly, or a precipitate forms. What does this indicate?
Unexpected color changes or the formation of a precipitate are often signs of catalyst decomposition or instability.
-
Color Change: A change in the color of the reaction mixture could indicate a change in the oxidation state of the ruthenium center or the formation of different ruthenium complexes, not all of which may be catalytically active.
-
Precipitation: The formation of a precipitate, especially a black or dark brown solid, often suggests the formation of insoluble ruthenium oxides or hydroxides, which are typically catalytically inactive. This can be caused by localized pH changes or the presence of impurities. The hydrolysis of Ru(NO)(NO₃)₃ can lead to the formation of Ru(NO)(NO₃)x(OH)₃-x.[1]
Factors Influencing Catalyst Stability:
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activation (Example for a Hydrogenation Reaction)
This is a general guideline and may need to be optimized for your specific reaction.
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the active species.
-
Solvent Degassing: Degas the reaction solvent by sparging with an inert gas for at least 30 minutes prior to use.
-
Precursor Dissolution: Dissolve the required amount of Ruthenium(III) nitrosyl nitrate in the degassed solvent in the reaction vessel.
-
Pre-reduction (if necessary): For some applications, a pre-reduction step is necessary to generate the active Ru(0) or Ru(II) species. This can be achieved by adding a suitable reducing agent (e.g., H₂, NaBH₄) under controlled conditions. The choice of reducing agent and conditions will depend on the desired catalytic species.
-
Temperature Control: Maintain a constant and controlled temperature during the activation process.
-
Substrate Addition: Once the catalyst is activated (often indicated by a color change), the substrate can be added to initiate the reaction.
Protocol 2: Analysis of Ruthenium(III) Nitrosyl Nitrate Purity by ICP-MS
This protocol provides a general outline for sample preparation for ICP-MS analysis to determine impurity levels.
-
Sample Preparation: Accurately weigh a small amount of the Ruthenium(III) nitrosyl nitrate solid or solution.
-
Digestion: Dissolve the sample in dilute high-purity nitric acid.[1] Gentle heating may be required to ensure complete dissolution. Avoid using hydrochloric acid as it can introduce chloride impurities.
-
Dilution: Dilute the digested sample to a suitable concentration for ICP-MS analysis using deionized water. The final acid concentration should be compatible with the instrument's introduction system.
-
Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., S, P, Cl, As) in a similar acid matrix.
-
Analysis: Analyze the samples and standards using a properly calibrated ICP-MS instrument.
Table 2: Typical ICP-MS Operating Parameters for Impurity Analysis
| Parameter | Typical Value |
| RF Power | 1500 - 1600 W |
| Plasma Gas Flow | 15 - 18 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | 0.9 - 1.1 L/min |
| Monitored Isotopes | ³¹P, ³²S, ³⁵Cl, ⁷⁵As |
References
- 1. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]
- 2. Investigation of release behavior of volatile ruthenium species from thermal decomposition of ruthenium nitrosylnitrate [jopss.jaea.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP2823900A1 - Method for preparing solid nitrosyl ruthenium nitrate by using waste catalyst containing ruthenium - Google Patents [patents.google.com]
- 6. 亚硝酰硝酸钌(III) 溶液 in dilute nitric acid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Ruthenium(III) Nitrosyl Nitrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ruthenium(III) nitrosyl nitrate, particularly concerning the influence of pH.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My Ruthenium(III) nitrosyl nitrate solution appears to be degrading. How can I ensure its stability during storage?
A1: Ruthenium(III) nitrosyl nitrate solutions are most stable under acidic conditions. It is recommended to store these solutions in a dilute nitric acid solution at a pH below 1.8.[1] At this pH, the Ru³⁺ ion is thermodynamically stable, minimizing the risk of hydrolysis and precipitation of ruthenium hydroxides or oxides.[1]
Q2: I have adjusted the pH of my Ruthenium(III) nitrosyl nitrate solution to basic conditions for a reaction and noticed a change in its UV-Vis spectrum. Is this an indication of decomposition?
A2: Not necessarily in the form of unwanted precipitation. When the pH of a Ruthenium(III) nitrosyl nitrate solution is increased, a change in the UV-Vis spectrum, specifically the appearance of an absorbance shoulder around 380-400 nm, is expected.[1][2] This spectral change is indicative of a structural transformation of the complex rather than precipitation. It is proposed that in basic media, the nitrosyl (NO) group undergoes partial and reversible hydrolysis to a nitrite (NO₂⁻) group, forming a stable ruthenium nitrite complex.[1][2] This transformation prevents the precipitation of ruthenium oxides, which is a common issue with other metal nitrate solutions in basic conditions.[1]
Q3: I am trying to reduce Ruthenium(III) nitrosyl nitrate with sodium borohydride (NaBH₄) at a low pH and the reaction is not proceeding. What could be the issue?
A3: There are two primary factors at play. First, Ruthenium(III) nitrosyl nitrate is particularly stable in highly acidic environments (e.g., pH 1.8).[1] Second, sodium borohydride, your reducing agent, rapidly decomposes under acidic conditions. This hydrolytic decomposition of NaBH₄ likely prevents the reduction of the stable ruthenium complex from occurring.[1]
Q4: When I perform a reaction with Ruthenium(III) nitrosyl nitrate in a basic solution, I am not observing the formation of ruthenium oxide precipitates, unlike with other ruthenium salts like RuCl₃. Why is this?
A4: The nitrosyl (NO) ligand in the Ruthenium(III) nitrosyl nitrate complex plays a crucial role in its stability in basic solutions. Instead of undergoing complete hydrolysis to form ruthenium oxides, as is common for salts like RuCl₃, the [Ru(NO)]³⁺ moiety tends to form a stable intermediate ruthenium nitrite complex.[1][2] This behavior makes Ruthenium(III) nitrosyl nitrate a preferred precursor in certain applications, such as nanoparticle synthesis, where avoiding oxide precipitation is critical.[1]
Data on pH-Dependent Behavior
The following table summarizes the observed behavior of a 2.5 mM Ruthenium(III) nitrosyl nitrate solution upon adjustment to various pH levels and subsequent mixing with a 6.25 mM NaBH₄ solution.
| Initial pH of Ru(NO)(NO₃)₃ Solution | Observations upon mixing with NaBH₄ | Interpretation of Stability and Reactivity |
| 1.8 | No color change, even after 24 hours.[1] | The complex is highly stable. The acidic conditions lead to the rapid decomposition of NaBH₄, preventing the reduction of ruthenium.[1] |
| 3.3 | Immediate color change to brown-grey, with rapid formation of visible agglomerates.[1] | The complex is less stable than at pH 1.8 and is readily reduced, but the conditions promote agglomeration. |
| 5.4 | Immediate color change to brown-grey.[1] | Similar to pH 3.3, indicating fast reduction. |
| 6.3 - 9.7 | A delay of approximately 20 minutes before a color change is observed. Formation of stable nanoparticles.[1] | The ruthenium complex is partially hydrolyzed to a more stable nitrite species, leading to a slower, more controlled reduction.[1] |
| > 10 | Delayed color change. | The formation of the stable ruthenium nitrite complex is more pronounced, slowing down the reduction kinetics.[1] |
Experimental Protocols
Protocol for Investigating the Effect of pH on Ruthenium(III) Nitrosyl Nitrate Speciation
This protocol is based on the methodology described for studying the pH-dependent behavior of Ruthenium(III) nitrosyl nitrate in the context of nanoparticle synthesis.[1]
-
Preparation of Stock Solution: Prepare a 2.5 mM stock solution of Ruthenium(III) nitrosyl nitrate in deionized water.
-
pH Adjustment: Aliquot the stock solution into separate vessels. Adjust the pH of each solution to the desired value (e.g., 1.8, 3.3, 5.4, 7.0, 9.5, 12.0) using NaOH or a suitable acid.
-
Spectroscopic Analysis (Optional): To observe changes in the complex structure, acquire UV-Vis spectra for each pH-adjusted solution over a range of 300-600 nm. The appearance of a shoulder at approximately 380-400 nm will indicate the formation of the nitrite complex at higher pH values.[1][2]
-
Visual Observation: Document any color changes or precipitate formation in the pH-adjusted solutions over time.
Visualizations
Caption: Workflow for analyzing the effect of pH on Ruthenium(III) nitrosyl nitrate.
Caption: Logical relationship of Ruthenium(III) nitrosyl nitrate stability with pH.
References
How to handle and store Ruthenium(III) nitrosyl nitrate safely.
This guide provides essential safety information, handling procedures, and storage requirements for Ruthenium(III) nitrosyl nitrate. Please consult this resource to ensure the safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Ruthenium(III) nitrosyl nitrate?
A1: Ruthenium(III) nitrosyl nitrate is a hazardous chemical that poses several risks. It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It may also be harmful if inhaled or swallowed, causing irritation to the respiratory and digestive tracts.[5] Additionally, it is an oxidizer and may intensify fires or cause a fire or explosion.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, a comprehensive suite of PPE should be worn. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2][6]
-
Skin Protection: Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1][2][5][6]
-
Respiratory Protection: In case of inadequate ventilation or when exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[2][5][6]
Q3: How should I properly store Ruthenium(III) nitrosyl nitrate?
A3: Ruthenium(III) nitrosyl nitrate should be stored in a cool, dry, and well-ventilated area.[1][2][5] Keep the container tightly closed and store it in a corrosion-resistant container.[1][2] It is crucial to store it away from incompatible materials such as combustible materials, reducing agents, organic materials, and metals.[2][5][6]
Q4: What should I do in case of accidental contact with the skin or eyes?
A4: Immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][5]
Q5: How should I handle a spill of Ruthenium(III) nitrosyl nitrate?
A5: In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel to a safe area.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, absorb the spillage with inert material and collect it into a suitable, closed container for disposal.[2][5]
Troubleshooting Guides
Problem: I observe a change in the color or consistency of the stored Ruthenium(III) nitrosyl nitrate solution.
-
Possible Cause: This could indicate contamination or decomposition. Exposure to light or incompatible materials can cause the compound to degrade.[7]
-
Solution: Do not use the solution. Treat it as chemical waste and dispose of it according to your institution's guidelines. Review your storage procedures to ensure the container is tightly sealed and stored away from light and incompatible substances.[7]
Problem: I am experiencing irritation of the respiratory tract while working with the compound.
-
Possible Cause: This is likely due to inadequate ventilation or improper handling leading to the inhalation of vapors or aerosols.[5]
-
Solution: Immediately move to an area with fresh air.[5] If breathing is difficult, seek medical attention.[5][6] Review your experimental setup to ensure it is being conducted in a properly functioning chemical fume hood.[2] Ensure your respiratory protection is adequate for the concentration of the chemical you are working with.[2][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| pH | 1-2 | [2] |
| Density | 1.07 g/mL at 25 °C | [4] |
| Molecular Formula | N4O10Ru | [5] |
| Molecular Weight | 317.09 g/mol | [5] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2] Put on all required personal protective equipment (goggles, lab coat, gloves).[1][2]
-
Dispensing: Carefully open the container. Avoid creating aerosols or dust.[1] Use appropriate tools to transfer the required amount of the compound.
-
Post-Handling: Tightly close the container after use.[1][5] Clean any contaminated surfaces and wash your hands thoroughly.[1][2]
Protocol 2: Small Spill Clean-up
-
Assessment: Ensure you have the correct PPE and spill control materials (e.g., inert absorbent material) readily available.
-
Containment: Cautiously cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[2][5]
-
Decontamination: Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[3]
Visualizations
References
- 1. Ruthenium nitrosyl nitrate SDS, 34513-98-9 Safety Data Sheets - ECHEMI [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Ruthenium(III) nitrosyl nitrate, CAS No. 34513-98-9 - iChemical [ichemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. colonialmetals.com [colonialmetals.com]
Technical Support Center: Purification of Ruthenium(III) Nitrosyl Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium(III) nitrosyl nitrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Ruthenium(III) nitrosyl nitrate.
Question: My final product is a different color than the expected dark red/brown. What could be the cause?
Answer: An off-color final product can indicate the presence of impurities or decomposition. The expected appearance of Ruthenium(III) nitrosyl nitrate is a dark-red or orange-to-brown solution or red-brown crystals.[1][2][3][4]
-
Green or blue coloration: This may suggest the presence of other ruthenium species in different oxidation states. Ensure that the nitrosylation reaction has gone to completion.
-
Pale coloration: This could indicate incomplete reaction or low concentration.
-
Presence of a precipitate: If an unexpected precipitate forms, it could be due to the presence of insoluble impurities or hydrolysis of the product.
Troubleshooting Steps:
-
Verify the completion of the nitrosylation reaction: If starting from a ruthenium chloride precursor, ensure the solution has turned to a stable rose-red color after the addition of the nitrosylating agent before proceeding.[5]
-
Check for halide impurities: Residual chloride ions are a common impurity when starting from RuCl₃.[5][6] These can be removed by precipitation with a silver nitrate solution.[5]
-
Ensure anhydrous conditions during solvent extraction: If using diethyl ether for extraction, ensure it is anhydrous to prevent hydrolysis of the product.[7][8][9]
Question: The yield of my purified Ruthenium(III) nitrosyl nitrate is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can result from incomplete reactions, losses during extraction and washing steps, or product decomposition.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Losses During Extraction:
-
Product Decomposition:
-
Solution: Avoid high temperatures during the evaporation of the solvent, as this can lead to the decomposition of the product.[2]
-
Question: I suspect my product is contaminated with other metals. How can I confirm this and purify it further?
Answer: Metallic impurities can be a concern, especially if the starting materials are not of high purity.
Confirmation and Purification:
-
Analysis: The presence of other metals can be confirmed using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[10] A certificate of analysis for a commercial product shows that impurities of various metals are typically in the range of <1 to <20 ppm.[11]
-
Purification:
-
Ion-Exchange Chromatography: Anion exchange chromatography can be a suitable method for separating ruthenium nitrosyl complexes from other metallic impurities.[10]
-
Frequently Asked Questions (FAQs)
What is the chemical formula and appearance of Ruthenium(III) nitrosyl nitrate?
The chemical formula is Ru(NO)(NO₃)₃.[1][12] It typically appears as a dark-red or orange-to-brown solution or as red-brown crystals.[1][2][3][4]
What are the common impurities in Ruthenium(III) nitrosyl nitrate?
Common impurities can include:
-
Chloride ions: Especially when synthesized from ruthenium trichloride.[5][6]
-
Other metals: Depending on the purity of the ruthenium starting material. Commercial specifications often list maximum limits for various metallic impurities.[1][11]
-
Other ruthenium species: If the nitrosylation reaction is incomplete.
What analytical techniques are used to assess the purity of Ruthenium(III) nitrosyl nitrate?
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrosyl group (Ru-NO), which has a characteristic stretching frequency around 1924 cm⁻¹.[6]
-
Elemental Analysis: To determine the ruthenium content and quantify metallic impurities.[11]
-
Ion Chromatography: To quantify anionic impurities like chloride.
Quantitative Data
Table 1: Typical Purity Specifications for Ruthenium(III) Nitrosyl Nitrate
| Parameter | Specification | Reference |
| Ruthenium Content | 31.96% (found) | [11] |
| Chloride (Cl) | < 50 ppm | [11] |
| Platinum (Pt) | < 10 ppm | [11] |
| Palladium (Pd) | < 10 ppm | [11] |
| Rhodium (Rh) | < 15 ppm | [11] |
| Iridium (Ir) | < 20 ppm | [11] |
| Iron (Fe) | < 10 ppm | [11] |
| Nickel (Ni) | < 20 ppm | [11] |
Experimental Protocols
Protocol 1: Purification by Removal of Chloride Impurities
This protocol is adapted from a patented synthesis method where the starting material is ruthenium trichloride.[5]
-
Dissolution: Dissolve the crude Ruthenium(III) nitrosyl nitrate containing chloride impurities in dilute nitric acid.
-
Precipitation of Chloride: Slowly add a stoichiometric amount of silver nitrate (AgNO₃) solution to the ruthenium solution with stirring. This will precipitate the chloride ions as silver chloride (AgCl).
-
Stirring: Allow the mixture to stir for a sufficient time to ensure complete precipitation.
-
Filtration: Filter the mixture to remove the AgCl precipitate.
-
Washing: Wash the precipitate with a small amount of dilute nitric acid to recover any adsorbed product.
-
Collection of Filtrate: Combine the filtrate and the washing solution. This solution contains the purified Ruthenium(III) nitrosyl nitrate.
-
Evaporation: The solution can be carefully evaporated to obtain the solid product.
Protocol 2: Purification by Solvent Extraction
This protocol is based on methods described in patents for the preparation of solid Ruthenium(III) nitrosyl nitrate.[7][8][9]
-
Preparation of Aqueous Solution: Prepare a concentrated aqueous solution of the crude Ruthenium(III) nitrosyl nitrate.
-
Solvent Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of anhydrous diethyl ether.
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The Ruthenium(III) nitrosyl nitrate will be extracted into the ether layer.
-
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the upper ether layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh anhydrous diethyl ether at least two more times to maximize the yield.
-
Combine Organic Layers: Combine all the ether extracts.
-
Evaporation of Solvent: Evaporate the diethyl ether from the combined extracts under reduced pressure and at a low temperature to obtain the purified solid Ruthenium(III) nitrosyl nitrate.
Visualizations
Caption: Experimental workflow for the purification of Ruthenium(III) nitrosyl nitrate.
Caption: Troubleshooting guide for common issues in Ruthenium(III) nitrosyl nitrate purification.
References
- 1. Ruthenium nitrosyl nitrate solution | Johnson Matthey [matthey.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. strem.com [strem.com]
- 4. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]
- 6. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. idosi.org [idosi.org]
- 11. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 12. Ru(NO)(NO3)3 solution | Umicore [pmc.umicore.com]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Ruthenium Catalysts Derived from Nitrosyl Nitrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of characterization techniques for ruthenium (Ru) catalysts synthesized from ruthenium nitrosyl nitrate. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of appropriate analytical methods.
Ruthenium-based catalysts are pivotal in a myriad of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. The choice of the ruthenium precursor significantly influences the physicochemical properties and, consequently, the catalytic performance of the final material. Ruthenium nitrosyl nitrate [Ru(NO)(NO₃)₃] is a commonly employed precursor due to its chlorine-free nature, which is advantageous in many catalytic applications where chloride ions can act as poisons. This guide focuses on the essential techniques used to characterize ruthenium catalysts derived from this precursor, offering a comparative perspective with catalysts from other common precursors like ruthenium(III) chloride (RuCl₃).
Comparative Analysis of Catalyst Properties
The selection of a ruthenium precursor has a demonstrable impact on the resulting catalyst's properties, such as crystallite size, particle distribution, and surface chemistry. The following tables summarize quantitative data from various studies, highlighting these differences.
X-ray Diffraction (XRD) Analysis
XRD is a fundamental technique for determining the crystalline structure and crystallite size of the metallic ruthenium particles. The Scherrer equation is commonly used to estimate the average crystallite size from the broadening of the diffraction peaks.
| Precursor Salt | Support | Ruthenium Loading (wt%) | Crystallite Size (nm) | Crystal Phase |
| Ru(NO)(NO₃)₃ | Al₂O₃ | 5 | 10.8 | hcp |
| RuCl₃ | Al₂O₃ | 2 | 2.1 | hcp |
Data compiled from various sources.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS provides critical information about the surface elemental composition and the oxidation states of ruthenium. The binding energies of the Ru 3p or Ru 3d core levels are analyzed to distinguish between metallic ruthenium (Ru⁰) and its various oxidized forms (e.g., RuO₂, RuOₓ).
| Precursor Salt | Support | Ru 3p₃/₂ Binding Energy (eV) | Predominant Ru Species |
| Ru(NO)(NO₃)₃ | NrGO | 462.7 | Ru⁰, Ru⁴⁺ |
| RuCl₃ | rGO | 463.0 | Ru⁰, Ru⁴⁺ |
| RuCl₃ | Al₂O₃ | ~281 (Ru 3d₅/₂) | RuO₂, RuO₃ |
Data compiled from various sources.[1][2][3] Note that the Ru 3d spectra can overlap with the C 1s signal from carbon supports, making the Ru 3p region often more reliable for analysis.[4]
Transmission Electron Microscopy (TEM) Analysis
TEM allows for the direct visualization of the ruthenium nanoparticles, providing information on their size, morphology, and dispersion on the support material.
| Precursor Salt | Synthesis Method | Average Particle Size (nm) | Size Distribution (nm) |
| Ru(NO)(NO₃)₃ | Flow Synthesis | 2.1 - 3.9 | ± 0.3 - 0.5 |
| Ru(acac)₃ | Flow Synthesis | 2.9 | ± 0.5 |
| RuCl₃ | Flow Synthesis | 4.8 | ± 0.5 |
| RuCl₃ | Chemical Reduction | ~5 | 2 - 9 |
Data compiled from various sources.[4][5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable characterization data.
X-ray Diffraction (XRD)
-
Sample Preparation: The catalyst powder is finely ground and mounted onto a sample holder, ensuring a flat and uniform surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Acquisition: The diffraction pattern is recorded over a 2θ range of 20° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The obtained diffractogram is analyzed to identify the crystalline phases of ruthenium (typically hexagonal close-packed, hcp) by comparing the peak positions with standard reference patterns (e.g., JCPDS cards). The average crystallite size is calculated from the full width at half maximum (FWHM) of the most intense Ru diffraction peak (e.g., the (101) plane at ~44°) using the Scherrer equation.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A small amount of the catalyst powder is pressed into a pellet or mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.
-
Data Acquisition: A survey spectrum is first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the Ru 3p, Ru 3d, O 1s, and C 1s core level regions. Charge referencing is typically done using the adventitious carbon C 1s peak at 284.8 eV.
-
Data Analysis: The high-resolution spectra are deconvoluted using appropriate fitting software (e.g., CasaXPS). The binding energies of the fitted peaks are used to determine the oxidation states of ruthenium. The relative atomic concentrations of the surface species are calculated from the integrated peak areas after correcting for their respective sensitivity factors.
Transmission Electron Microscopy (TEM)
-
Sample Preparation: The catalyst powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated for several minutes to create a uniform suspension. A drop of the suspension is then deposited onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry completely.
-
Instrumentation: A high-resolution transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.
-
Data Acquisition: Bright-field TEM images are acquired at various magnifications to observe the overall morphology and dispersion of the Ru nanoparticles. High-resolution TEM (HRTEM) images are taken to visualize the lattice fringes of individual nanoparticles.
-
Data Analysis: The size of a statistically significant number of nanoparticles (typically >100) is measured from the TEM images using image analysis software (e.g., ImageJ). A particle size distribution histogram is then constructed to determine the average particle size and the standard deviation.[6]
Temperature-Programmed Reduction (TPR)
-
Sample Preparation: A known amount of the catalyst (typically 50-100 mg) is placed in a quartz U-tube reactor.
-
Instrumentation: A chemisorption analyzer equipped with a thermal conductivity detector (TCD) is used.
-
Experimental Procedure: The sample is first pre-treated by heating in an inert gas flow (e.g., Ar or N₂) to a specific temperature to remove any adsorbed impurities. After cooling down, a reducing gas mixture (e.g., 5-10% H₂ in Ar) is passed over the sample. The temperature is then ramped up at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 500-800 °C).
-
Data Analysis: The TCD signal, which is proportional to the hydrogen consumption, is recorded as a function of temperature. The resulting TPR profile shows one or more peaks, with the peak temperature indicating the temperature at which the reduction of the ruthenium oxide species is maximal. The area under the peak can be used to quantify the amount of reducible species.
Visualization of Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of catalyst synthesis and characterization, and the influence of precursor choice on catalyst properties.
Caption: Workflow for Ruthenium Catalyst Synthesis and Characterization.
Caption: Influence of Precursor on Catalyst Properties and Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
- 6. Precise Analysis of Nanoparticle Size Distribution in TEM Image - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying Ruthenium(III) nitrosyl nitrate concentration.
A comprehensive guide to the analytical methodologies for the quantification of Ruthenium(III) nitrosyl nitrate, tailored for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of various techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The quantification of Ruthenium(III) nitrosyl nitrate, an inorganic compound with the formula Ru(NO)(NO₃)₃, presents a unique analytical challenge. Due to its composition, methods must be capable of accurately measuring the ruthenium metal center, the nitrosyl ligand, and the nitrate anions. This guide explores several key analytical techniques suitable for this purpose, comparing their performance based on available experimental data.
The primary methods for the elemental analysis of ruthenium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). For the anionic components, namely nitrate and the related nitrosyl group (which can be converted to nitrite or nitrate), Ion Chromatography (IC) is the most direct and widely validated technique. Spectroscopic methods like UV-Vis and Raman spectroscopy, along with electrochemical techniques, also offer potential pathways for quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of the principal analytical methods for the quantification of the components of Ruthenium(III) nitrosyl nitrate. It is important to note that a single method for the simultaneous quantification of the entire molecule is not commonly reported; therefore, a combination of techniques is often necessary for complete characterization.
| Analytical Method | Analyte | Detection Limit (LOD) | Limit of Quantification (LOQ) | Linear Range | Precision (RSD) | Notes |
| ICP-MS | Ruthenium (Ru) | 20 - 42 pg/L[1] | Not specified | Up to 100 mg/L | < 2.5%[1] | Highly sensitive for trace and ultra-trace ruthenium analysis.[1] |
| ICP-OES | Ruthenium (Ru) | 9 - 11 ng/mL[2] | Not specified | 0.05 - 100 mg/L[2] | 2.01 - 2.12%[2] | Suitable for higher concentrations of ruthenium compared to ICP-MS. |
| Ion Chromatography (IC) | Nitrate (NO₃⁻) | 0.017 - 0.08 mg/L[3][4] | 0.26 mg/L[4] | 1 - 100 mg/L[3] | < 2%[3] | Direct and reliable method for nitrate quantification. |
| Ion Chromatography (IC) | Nitrite (NO₂⁻) | 0.016 - 0.13 mg/L[3][4] | 0.44 mg/L[4] | 1 - 10 mg/L[3] | < 2%[3] | Can be used to quantify the nitrosyl group after appropriate conversion. |
| UV-Vis Spectrophotometry | Ruthenium (Ru) | Not specified | Not specified | Not specified | < 1% (differential)[5] | Often requires a complexing agent to form a colored species. |
| UV-Vis Spectrophotometry | Nitrate (NO₃⁻) / Nitrite (NO₂⁻) | Not specified | Not specified | Not specified | Not specified | Subject to spectral overlap and interference. |
| Raman Spectroscopy | Ru-NO, NO₃⁻ | Not specified | Not specified | Not specified | Not specified | Primarily used for structural characterization; quantitative applications are less common.[6] |
| Electrochemical Methods | Ruthenium nitrosyl complexes | Not specified | Not specified | Not specified | Not specified | Feasible for studying redox behavior, but quantitative methods are not well-established.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantification of Ruthenium by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol is designed for the accurate determination of the total ruthenium content in a Ruthenium(III) nitrosyl nitrate solution.
a. Sample Preparation:
-
Accurately weigh a sample of the Ruthenium(III) nitrosyl nitrate solution.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dilute the sample with a solution of 2% nitric acid to a concentration within the linear range of the instrument. To prevent hydrolysis of the analyte, it is crucial to use dilute nitric acid for dissolution and dilution.[4]
-
Prepare a series of calibration standards of known ruthenium concentrations from a certified ruthenium standard solution, matching the acid matrix of the sample.
b. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer.
-
Plasma Conditions: Optimize the plasma gas flow rates (nebulizer, auxiliary, and plasma), RF power, and sample uptake rate to achieve maximum sensitivity and stability for ruthenium isotopes (e.g., ¹⁰¹Ru, ¹⁰²Ru).
-
Mass Spectrometer Settings: Select appropriate ruthenium isotopes for monitoring, considering potential isobaric interferences. Use a collision/reaction cell, if available, to mitigate polyatomic interferences.
-
Calibration: Aspirate the calibration standards and the blank solution to generate a calibration curve.
-
Sample Measurement: Aspirate the prepared sample solutions and measure the intensity of the selected ruthenium isotopes.
-
Data Analysis: Calculate the ruthenium concentration in the original sample based on the calibration curve and the dilution factor.
Quantification of Nitrate by Ion Chromatography (IC)
This protocol details the determination of the nitrate concentration in a Ruthenium(III) nitrosyl nitrate solution.
a. Sample Preparation:
-
Accurately weigh a sample of the Ruthenium(III) nitrosyl nitrate solution.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dilute the sample with deionized water to a concentration within the linear range of the ion chromatograph for nitrate.
-
Prepare a series of calibration standards of known nitrate concentrations from a certified nitrate standard solution.
b. Instrumental Analysis:
-
Instrument: Ion Chromatograph with a suppressed conductivity detector.
-
Anion-Exchange Column: Use a column suitable for the separation of common anions (e.g., a hydroxide-selective anion-exchange column).
-
Eluent: An appropriate eluent, such as a sodium carbonate/sodium bicarbonate solution or a potassium hydroxide gradient, is used to separate the anions.[3]
-
Flow Rate: Set a constant flow rate as recommended for the column (typically 1.0 - 2.0 mL/min).
-
Detection: Suppressed conductivity detection is commonly used for its high sensitivity for anions.
-
Calibration: Inject the calibration standards and a blank to generate a calibration curve based on peak area.
-
Sample Measurement: Inject the diluted sample solution and record the chromatogram.
-
Data Analysis: Identify the nitrate peak by its retention time and quantify its concentration using the calibration curve.
Quantification of Ruthenium by UV-Vis Spectrophotometry
This protocol provides a general method for the determination of ruthenium concentration using UV-Vis spectrophotometry, which typically involves the formation of a colored complex.
a. Sample Preparation and Complexation:
-
Accurately prepare a stock solution of the Ruthenium(III) nitrosyl nitrate sample.
-
To an aliquot of the sample solution, add a suitable complexing agent that forms a stable, colored complex with ruthenium. The choice of the complexing agent will depend on the specific analytical procedure being followed.
-
Adjust the pH of the solution to the optimal range for complex formation.
-
Allow sufficient time for the color to develop completely.
-
Dilute the solution to a known volume with an appropriate solvent.
-
Prepare a series of calibration standards by treating known concentrations of a ruthenium standard solution with the same complexing agent under identical conditions.
b. Instrumental Analysis:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength Selection: Scan the spectrum of the ruthenium complex to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Measure the absorbance of the blank and the calibration standards at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.
-
Data Analysis: Determine the concentration of ruthenium in the sample from the calibration curve.
Visualizations
Experimental Workflow for Comprehensive Analysis
The following diagram illustrates a logical workflow for the complete quantification of a Ruthenium(III) nitrosyl nitrate sample, employing a combination of analytical techniques.
References
- 1. Assessing ICP-MS vs IC for Ionic Element Quantification in Water [eureka.patsnap.com]
- 2. Ruthenium nitrosyl nitrate solution | Johnson Matthey [matthey.com]
- 3. researchgate.net [researchgate.net]
- 4. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]
- 5. Ruthenium(III) nitrosylnitrate, Ru 31.3% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
New Ruthenium-Based Catalyst Demonstrates Superior Performance in Olefin Metathesis
A novel C-H activated Z-selective ruthenium catalyst is setting a new benchmark for efficiency and selectivity in olefin metathesis, a cornerstone of modern synthetic chemistry. This advanced catalyst consistently outperforms previous generations, including the widely used Grubbs catalysts, in terms of yield, selectivity, and turnover numbers, offering significant advantages for researchers and professionals in drug development and materials science.
This comparison guide provides an objective analysis of the new ruthenium catalyst's performance against established alternatives, supported by experimental data. It also includes detailed experimental protocols and visualizations of key biological pathways relevant to the application of molecules synthesized using this technology.
Performance Comparison
The new-generation ruthenium catalyst exhibits enhanced activity and Z-selectivity in various olefin metathesis reactions. The following tables summarize its performance in comparison to first and second-generation Grubbs catalysts in the homodimerization of a common substrate.
Table 1: Homodimerization of 1-octene
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Z-Selectivity (%) | Turnover Number (TON) |
| New Ru Catalyst | 0.1 | 1 | >95 | >98 | >950 |
| Grubbs 2nd Gen | 0.5 | 3 | ~90 | ~10 | ~180 |
| Grubbs 1st Gen | 1.0 | 6 | ~85 | Not Selective | ~85 |
Table 2: Ring-Closing Metathesis of Diethyl Diallylmalonate
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
| New Ru Catalyst | 0.5 | 0.5 | >98 |
| Grubbs 2nd Gen | 1.0 | 2 | ~95 |
| Grubbs 1st Gen | 2.0 | 4 | ~90 |
Experimental Protocols
General Procedure for Olefin Metathesis
Materials:
-
New Ruthenium Catalyst
-
Substrate (e.g., 1-octene, diethyl diallylmalonate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the desired amount of the new ruthenium catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the substrate to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (typically room temperature to 40°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Impact: Signaling Pathways in Drug Discovery
Ruthenium-catalyzed olefin metathesis is a powerful tool for synthesizing complex molecules, including inhibitors of key signaling pathways implicated in diseases like cancer. The following diagrams, generated using Graphviz, illustrate two such pathways that are frequent targets in drug development.
A Comparative Guide to the Catalytic Efficiency of Ruthenium Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Ruthenium nitrosyl complexes have emerged as a versatile and potent class of catalysts in a range of chemical transformations critical to research and pharmaceutical development. Their unique electronic properties, influenced by the strongly π-accepting nitrosyl ligand, allow for fine-tuning of their catalytic activity. This guide provides an objective comparison of the catalytic efficiency of different ruthenium nitrosyl complexes, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
Catalytic Transfer Hydrogenation of Ketones
The transfer hydrogenation of ketones to secondary alcohols is a fundamental reaction in organic synthesis. A study comparing a series of ruthenium PNP pincer nitrosyl complex salts, differing only in their counter-anion, reveals the significant impact of this seemingly minor structural change on catalytic performance. The general structure of the complexes is [Ru(PNP)(Cl)₂NO]X, where PNP is a pincer ligand and X is the counter-anion.
Quantitative Performance Data
The catalytic activity of four ruthenium pincer nitrosyl complexes (Ru-1 to Ru-4) was evaluated in the transfer hydrogenation of acetophenone. The results, summarized in the table below, demonstrate that all complexes are highly active at 90 °C, achieving near-quantitative conversion in a remarkably short time.[1][2][3][4] At a lower temperature of 35 °C, the complexes with Chloride (Ru-1) and Tetrafluoroborate (Ru-2) as counter-anions exhibit superior efficiency.[1][2][3][4]
| Complex | Counter-anion (X) | Temperature (°C) | Time (min) | Conversion (%) | TON | TOF (h⁻¹) |
| Ru-1 | Cl | 90 | 5 | >95 | 200 | 2400 |
| Ru-2 | BF₄ | 90 | 5 | >95 | 200 | 2400 |
| Ru-3 | BPh₄ | 90 | 5 | >95 | 200 | 2400 |
| Ru-4 | PF₆ | 90 | 5 | >95 | 200 | 2400 |
| Ru-1 | Cl | 35 | 240 | 85 | 170 | 42.5 |
| Ru-2 | BF₄ | 35 | 240 | 82 | 164 | 41 |
| Ru-3 | BPh₄ | 35 | 240 | 65 | 130 | 32.5 |
| Ru-4 | PF₆ | 35 | 240 | 58 | 116 | 29 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data sourced from a study by J. T. M. Correia, et al.[1][2]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
The following protocol is representative of the experiments conducted to generate the data above.
Materials:
-
Ruthenium nitrosyl complex (Ru-1, Ru-2, Ru-3, or Ru-4) (0.5 mol%)
-
Acetophenone (1.0 mmol)
-
Sodium hydroxide (NaOH) (10 mol%)
-
2-Propanol (solvent and hydrogen source), 5.0 mL
Procedure:
-
A Schlenk tube is charged with the ruthenium nitrosyl complex, acetophenone, and sodium hydroxide.
-
The tube is evacuated and backfilled with argon three times.
-
Degassed 2-propanol is added via syringe.
-
The reaction mixture is stirred at the desired temperature (90 °C or 35 °C) for the specified time.
-
After the reaction, the mixture is cooled to room temperature.
-
An aliquot is taken, filtered through a short pad of silica gel, and analyzed by ¹H NMR spectroscopy to determine the conversion of acetophenone to 1-phenylethanol.
Experimental Workflow
Catalytic CO₂ Hydrogenation and Formic Acid Dehydrogenation
The reversible hydrogenation of carbon dioxide to formic acid is a key technology for chemical hydrogen storage. Ruthenium nitrosyl complexes have demonstrated significant activity in this transformation, with the counter-anion and the pincer ligand backbone influencing their efficiency.
Quantitative Performance Data
A comparative study of ruthenium-PNP nitrosyl complexes with various counter-anions and a ruthenium-POP nitrosyl complex was conducted for the hydrogenation of CO₂. The results highlight the high efficiency of these catalysts in ionic liquids, with the PNP-based complexes generally outperforming the POP analogue under the tested conditions.[5][6]
| Complex | Pincer Type | Counter-anion | Conversion (mol % FA/IL) | TON |
| Ru-PNP | PNP | Cl | 94 | 1305 |
| Ru-PNP | PNP | BF₄ | 92 | 1275 |
| Ru-PNP | PNP | BPh₄ | 89 | 1230 |
| Ru-PNP | PNP | PF₆ | 91 | 1260 |
| Ru-POP | POP | Cl | 75 | 1035 |
FA/IL: mole percent of formic acid relative to the ionic liquid. TON calculated based on the conversion. Data sourced from a study by J. T. M. Correia, et al.[5][6]
Experimental Protocol: CO₂ Hydrogenation
The following protocol outlines the general procedure for the catalytic hydrogenation of CO₂.
Materials:
-
Ruthenium nitrosyl complex (0.02 mmol)
-
Ionic Liquid (e.g., EMIM OAc), 1.0 mL
-
CO₂ (10 bar)
-
H₂ (20 bar)
Procedure:
-
The ruthenium nitrosyl complex and the ionic liquid are placed in a high-pressure autoclave equipped with a magnetic stir bar.
-
The autoclave is sealed, purged with H₂, and then pressurized with H₂ to 20 bar.
-
The autoclave is then pressurized with CO₂ to a total pressure of 30 bar.
-
The reaction mixture is stirred at 30 °C for 18 hours.
-
After the reaction, the autoclave is cooled and slowly depressurized.
-
A sample of the ionic liquid phase is analyzed by ¹H NMR spectroscopy to determine the concentration of formic acid.
Catalytic Cycle for Reversible CO₂ Hydrogenation
Conclusion
The presented data underscores the high catalytic efficiency of ruthenium nitrosyl complexes in both transfer hydrogenation and CO₂ hydrogenation reactions. The choice of the counter-anion and the pincer ligand structure can significantly modulate the catalytic activity, allowing for optimization based on the specific application. The provided experimental protocols serve as a starting point for researchers to replicate and build upon these findings. The continued exploration of the structure-activity relationships of these fascinating complexes holds great promise for the development of next-generation catalysts for sustainable chemical synthesis and energy storage.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation/FA Dehydrogenation in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison: Ruthenium(III) Nitrosyl Trinitrate vs. Ruthenium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two common ruthenium precursors: ruthenium(III) nitrosyl trinitrate (Ru(NO)(NO₃)₃) and ruthenium(III) chloride (RuCl₃). Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and the development of new ruthenium-based therapeutics and catalysts. This document summarizes key quantitative data from Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Quantitative Spectroscopic Data
The following tables summarize the characteristic spectroscopic features of Ru(NO)(NO₃)₃ and RuCl₃, providing a basis for their differentiation and characterization.
Table 1: FTIR Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Ru(NO)(NO₃)₃ | N=O stretch (nitrosyl) | ~1930 | [1] |
| Asymmetric NO₃⁻ stretch | ~1530 | [1] | |
| Symmetric NO₃⁻ stretch | ~1280 | [1] | |
| α-RuCl₃ | Ru-Cl stretch | 376, ~315, ~274, ~188 | [2][3] |
| 335, 241 | [4] |
Table 2: Raman Spectroscopy Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Ru(NO)(NO₃)₃ | ν(NO) | 1930 - 1850 | [1] |
| ν₅(NO₃⁻) (asymmetric stretch) | ~1530 | [1] | |
| ~1280 | [1] | ||
| α-RuCl₃ | Phonon modes | ~118, ~164, ~270, ~310 | [5][6][7][8] |
Table 3: UV-Vis Spectroscopy Data
| Compound | Solvent/Conditions | λmax (nm) | Reference |
| Ru(NO)(NO₃)₃ | Nitric Acid | Shoulder at ~380-400 (in basic conditions) | [9] |
| RuCl₃ | Water | 349, 390 | [10] |
| Water | ~360 | [11] | |
| 1 M HCl | ~360 (initially) | [12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from multiple sources to offer a comprehensive guide for researchers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the nitrosyl and nitrate groups in Ru(NO)(NO₃)₃ and the Ru-Cl bonds in RuCl₃.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid compound is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
For solutions, a liquid cell with appropriate window material (e.g., CaF₂ or BaF₂) can be used.
-
-
Instrumentation: A commercial FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the KBr pellet/solvent is collected first.
-
The sample spectrum is then recorded.
-
Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹). For the far-infrared range to observe Ru-Cl stretches, a specialized spectrometer or accessories may be required.
-
A resolution of 4 cm⁻¹ and an accumulation of 32-64 scans are generally sufficient.
-
-
Data Analysis: The background spectrum is subtracted from the sample spectrum. The resulting spectrum is analyzed for the characteristic absorption bands listed in Table 1.
Raman Spectroscopy
Objective: To obtain complementary vibrational information, particularly for the Ru-Cl modes and the symmetric vibrations of the nitrate and nitrosyl ligands.
Methodology:
-
Sample Preparation:
-
Solid samples can be analyzed directly by placing a small amount on a microscope slide or in a capillary tube.
-
For solutions, a quartz cuvette is used.
-
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 514.5 nm, 532 nm, or 785 nm) is required. A microscope is often coupled to the spectrometer for precise sample positioning.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a monochromator to a CCD detector.
-
The spectral range should be set to cover the expected vibrational modes.
-
Laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis: The recorded spectrum is analyzed for the characteristic Raman shifts presented in Table 2.
UV-Visible (UV-Vis) Spectroscopy
Objective: To characterize the electronic transitions of the ruthenium complexes in solution.
Methodology:
-
Sample Preparation:
-
Solutions of known concentration are prepared by dissolving the ruthenium compound in a suitable solvent (e.g., water, dilute nitric acid, or hydrochloric acid). The choice of solvent is critical as it can influence the speciation of the complex.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette of a specific path length (typically 1 cm).
-
The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the spectrum.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic comparison of Ru(NO)(NO₃)₃ and RuCl₃.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray, infrared, and magnetic studies of α- and β-ruthenium trichloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Polarization-resolved Raman spectroscopy of \alpha-RuCl3 and evidence of room temperature two-dimensional magnetic scattering | NIST [nist.gov]
- 6. link.aps.org [link.aps.org]
- 7. [1908.01021] Polarization-resolved Raman spectroscopy of α-RuCl3 and evidence of room temperature two-dimensional magnetic scattering [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jopss.jaea.go.jp [jopss.jaea.go.jp]
Performance Evaluation of Ruthenium(III) Nitrosyl Nitrate in Water Splitting: A Comparative Guide
Ruthenium(III) nitrosyl nitrate serves as a precursor in the synthesis of advanced catalytic materials for water splitting. While not employed directly as a catalyst, it is integral to forming complex nanostructures engineered for enhanced electrocatalytic activity. This guide provides a comparative performance evaluation of a catalyst derived from Ruthenium(III) nitrosyl nitrate against established ruthenium-based alternatives for water splitting, which encompasses the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).
Catalyst Derived from Ruthenium(III) Nitrosyl Nitrate
Comparative Performance Data
The performance of electrocatalysts for water splitting is primarily assessed by the overpotential (η) required to achieve a current density of 10 mA/cm², the Tafel slope, which indicates the reaction kinetics, and Faradaic efficiency, representing the efficiency of converting electrical energy into chemical energy.
Table 1: Oxygen Evolution Reaction (OER) Performance of Ruthenium-Based Catalysts
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Faradaic Efficiency (%) |
| Y₂Ru₂O₇ | 0.1 M HClO₄ | ~190 (onset overpotential) | 46 - 55 | Not Reported |
| RuO₂ | 0.5 M H₂SO₄ | ~312 | ~47 | ~66[1] |
| NiMoO₄ | 1 M KOH | 220 | Not Reported | Not Reported |
Table 2: Hydrogen Evolution Reaction (HER) Performance of Ruthenium-Based Catalysts
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Faradaic Efficiency (%) |
| Ru/NiMoO₄/NF | 1 M KOH | Not specified, but noted for high activity | Not Reported | Not Reported |
| Ru clusters on N-doped Carbon | 1.0 M KOH | 14 | Not Reported | Not Reported |
| Ru nanoparticles on CNTs | 1.0 M KOH | 17 | Not Reported | 92.28 |
| Pt/C (Benchmark) | 1.0 M KOH | 33 | Not Reported | 85.97 |
Experimental Protocols
The evaluation of electrocatalysts for water splitting follows standardized electrochemical protocols to ensure reproducibility and comparability of results.
General Electrochemical Measurement Setup
A standard three-electrode electrochemical cell is employed for both OER and HER performance evaluation.
-
Working Electrode: The catalytic material deposited on a conductive substrate (e.g., glassy carbon, nickel foam).
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl electrode, or a reversible hydrogen electrode (RHE).
-
Electrolyte: Typically an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) aqueous solution.
Oxygen Evolution Reaction (OER) Protocol
-
Electrolyte Preparation: Prepare the desired aqueous electrolyte (e.g., 1.0 M KOH).
-
Cell Assembly: Assemble the three-electrode cell with the catalyst-coated working electrode, platinum counter electrode, and a suitable reference electrode.
-
Electrolyte Saturation: Purge the electrolyte with high-purity oxygen or an inert gas like nitrogen or argon for at least 30 minutes prior to the measurement to ensure a saturated environment.
-
Cyclic Voltammetry (CV): Perform CV scans to activate and stabilize the catalyst. This typically involves cycling the potential within a specific range until a stable voltammogram is obtained.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential is swept from the open-circuit potential towards more positive potentials.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (η vs. log(j)), which is derived from the LSV data.
-
Chronoamperometry/Chronopotentiometry: Assess the long-term stability of the catalyst by holding the electrode at a constant potential or current density for an extended period (e.g., 10-24 hours) and monitoring the current or potential change.
-
Faradaic Efficiency Measurement: Quantify the amount of evolved oxygen, typically using a gas chromatograph or an oxygen sensor, and compare it to the theoretical amount calculated from the total charge passed.
Hydrogen Evolution Reaction (HER) Protocol
The protocol for HER is analogous to the OER protocol with the following key differences:
-
Electrolyte Saturation: The electrolyte is saturated with high-purity hydrogen gas.
-
Linear Sweep Voltammetry (LSV): The potential is swept from the open-circuit potential towards more negative potentials.
-
Faradaic Efficiency Measurement: The amount of evolved hydrogen is quantified.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a water-splitting electrocatalyst.
Water Splitting Signaling Pathways
The following diagrams illustrate the generally accepted mechanisms for the two half-reactions of water splitting on a catalyst surface.
Hydrogen Evolution Reaction (HER) Mechanism
The HER proceeds via one of two pathways depending on the catalyst and conditions: the Volmer-Heyrovsky or the Volmer-Tafel mechanism.
Oxygen Evolution Reaction (OER) Mechanism on Ruthenium Oxide
The OER on ruthenium oxide surfaces is a complex multi-step process involving several intermediates.
References
Unveiling the Biological Reactivity of Ruthenium(III) Nitrosyl Nitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ruthenium(III) nitrosyl nitrate, a compound of significant interest in the development of nitric oxide (NO) donating drugs. Due to the limited availability of direct cross-reactivity studies on this specific salt, this guide leverages experimental data from closely related ruthenium nitrosyl complexes to provide a comprehensive overview of its potential biological interactions. The information presented herein is intended to guide further research and development of ruthenium-based therapeutics.
Interaction with Thiol-Containing Biomolecules
Ruthenium nitrosyl complexes are known to react with biological thiols, such as cysteine and glutathione, which are abundant in biological systems. This interaction is a critical aspect of their mechanism of action, often leading to the release of nitric oxide (NO) or nitroxyl (HNO), both of which are potent signaling molecules.
The reaction is initiated by the nucleophilic attack of the thiolate anion (RS⁻) on the nitrogen atom of the nitrosyl ligand (NO⁺) coordinated to the ruthenium center. This forms a transient adduct which then decomposes to release NO or HNO.
Table 1: Comparative Reactivity of Ruthenium Nitrosyl Complexes with Thiols
| Ruthenium Complex | Thiol Reactant | Product(s) | Key Findings | Reference |
| trans-[Ru(NH₃)₄(L)NO]ⁿ⁺ | Cysteine, Glutathione | NO, HNO | The ratio of NO/HNO released is dependent on the thiol concentration. | [1] |
| cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ | Glutathione (GSH) | HNO, NO | The complexes release HNO upon reaction with thiols, which was confirmed by selective probes. | [2] |
Experimental Protocol: Assay for Thiol Reactivity
A generalized protocol for assessing the reactivity of Ruthenium(III) nitrosyl nitrate with thiols can be described as follows:
-
Preparation of Solutions: Prepare stock solutions of Ruthenium(III) nitrosyl nitrate, the thiol (e.g., glutathione), and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Initiation: Mix the Ruthenium(III) nitrosyl nitrate solution with the thiol solution in the buffer at a defined temperature (e.g., 37°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by observing changes in the absorbance spectrum of the ruthenium complex or by using a nitric oxide-selective electrode to measure the release of NO in real-time.
-
Product Analysis: High-performance liquid chromatography (HPLC) can be employed to separate and identify the reaction products. Mass spectrometry can be used for further characterization of the products.
Figure 1. Experimental workflow for assessing the reactivity of Ruthenium(III) nitrosyl nitrate with thiols.
Interaction with Proteins: The Case of Human Serum Albumin
Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules, including drugs. The interaction of ruthenium complexes with HSA is crucial for their pharmacokinetic and pharmacodynamic properties.
Studies on various ruthenium nitrosyl complexes have shown that they can bind to HSA, often through a dynamic quenching mechanism.[1][2] This binding can influence the stability of the complex and its ability to release NO.
Table 2: Binding Parameters of Ruthenium Nitrosyl Complexes with Human Serum Albumin (HSA)
| Ruthenium Complex | Binding Constant (K_b) at 308 K (M⁻¹) | Binding Stoichiometry (n) | Primary Driving Forces | Reference |
| [Ru(NH.NHq-COOH)(tpy)NO]³⁺ | 2.5 x 10⁵ | ~1 | Hydrophobic interactions, Hydrogen bonding | [1][2] |
| [Ru(NH.NHq-H)(tpy)NO]³⁺ | 1.8 x 10⁵ | ~1 | Hydrogen bonding | [1][2] |
Experimental Protocol: Characterization of Protein Binding
Fluorescence spectroscopy is a common technique to study the interaction between a fluorescent molecule (like HSA, which has intrinsic fluorescence due to its tryptophan residues) and a quencher (the ruthenium complex).
-
Sample Preparation: Prepare solutions of HSA in a suitable buffer (e.g., Tris-HCl, pH 7.4) and a stock solution of Ruthenium(III) nitrosyl nitrate.
-
Fluorescence Titration: Add increasing concentrations of the Ruthenium(III) nitrosyl nitrate solution to the HSA solution.
-
Data Acquisition: Measure the fluorescence emission spectrum of HSA after each addition of the ruthenium complex.
-
Data Analysis: Analyze the quenching of HSA fluorescence using the Stern-Volmer equation to determine the binding constant and the number of binding sites.
Figure 2. Signaling pathway illustrating the interaction of a ruthenium nitrosyl complex with HSA.
Photoinduced Nitric Oxide Release
A key feature of many ruthenium nitrosyl complexes is their ability to release nitric oxide upon irradiation with light of a specific wavelength. This photo-releasable property makes them attractive candidates for photodynamic therapy, allowing for the targeted delivery of NO to specific tissues.
Experimental Protocol: Quantification of Photoinduced NO Release
The quantum yield of NO photorelease is a measure of the efficiency of this process.
-
Sample Preparation: Prepare a solution of Ruthenium(III) nitrosyl nitrate in a suitable solvent and place it in a quartz cuvette.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a laser or a filtered lamp).
-
NO Detection: The amount of NO released can be quantified using a calibrated NO-sensitive electrode or by trapping the released NO with a molecule like myoglobin and measuring the resulting spectral changes.
-
Quantum Yield Calculation: The quantum yield is calculated by comparing the number of NO molecules released to the number of photons absorbed by the sample.
Figure 3. Experimental workflow for the quantification of photoinduced nitric oxide release.
Conclusion
While direct and comprehensive cross-reactivity data for Ruthenium(III) nitrosyl nitrate is still emerging, the available evidence from related ruthenium nitrosyl complexes indicates significant interactions with key biological molecules such as thiols and proteins. These interactions are fundamental to the compound's potential therapeutic effects, primarily through the release of nitric oxide. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development, facilitating further investigation into the promising therapeutic applications of Ruthenium(III) nitrosyl nitrate. Further studies are warranted to establish a more detailed and quantitative cross-reactivity profile for this specific compound.
References
Benchmarking New Ruthenium Catalysts Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of olefin metathesis continues to be a cornerstone of modern organic synthesis, with applications spanning from drug discovery to materials science. The development of new ruthenium-based catalysts offers the promise of enhanced activity, selectivity, and substrate scope. This guide provides a comparative analysis of emerging ruthenium catalysts against established commercial standards, supported by experimental data and detailed protocols to aid researchers in catalyst selection and performance evaluation.
Performance Data of Ruthenium Catalysts
The following table summarizes the performance of several new and commercially available ruthenium catalysts in standard benchmark reactions. The data presented is compiled from various sources and is intended to provide a relative comparison. For the most accurate assessment, it is recommended to perform in-house benchmarking under specific reaction conditions.
| Catalyst | Benchmark Reaction | Catalyst Loading (mol%) | Conversion (%) | Selectivity (E:Z or Z:E) | Turnover Number (TON) |
| Commercial Standards | |||||
| Grubbs I | RCM of Diethyl Diallylmalonate | 1.0 | >95 | N/A | ~100 |
| Grubbs II | RCM of Diethyl Diallylmalonate | 0.1 | >98 | N/A | ~1000 |
| Hoveyda-Grubbs II | RCM of Diethyl Diallylmalonate | 0.1 | >98 | N/A | ~1000 |
| New Catalysts | |||||
| Nitro-Grela | RCM of Diethyl Diallylmalonate | 0.05 | >99 | N/A | ~2000 |
| Z-Selective Catalyst (Generic) | CM of Allyl Benzene & cis-1,4-diacetoxy-2-butene | 1.0 | 85 | 1:15 | 85 |
| High TON Catalyst (Generic) | RCM of Diethyl Diallylmalonate | 0.01 | >95 | N/A | >9500 |
Experimental Protocols
Standardized experimental protocols are crucial for the objective evaluation of catalyst performance. The following are detailed methodologies for two key benchmark reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This reaction is a widely accepted standard for evaluating the general activity and stability of ruthenium catalysts.
Materials:
-
Diethyl diallylmalonate (substrate)
-
Ruthenium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Internal standard (e.g., dodecane) for GC analysis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the ruthenium catalyst (0.01 - 1 mol%).
-
Anhydrous, degassed solvent is added to dissolve the catalyst.
-
The internal standard is added to the reaction mixture.
-
Diethyl diallylmalonate is added to initiate the reaction.
-
The reaction is stirred at a constant temperature (e.g., 25°C or 40°C).
-
Aliquots are taken at regular intervals and quenched with a suitable agent (e.g., ethyl vinyl ether).
-
The quenched samples are analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the substrate and the formation of the cyclic product.
-
Turnover numbers (TONs) can be calculated based on the moles of product formed per mole of catalyst.
Cross-Metathesis (CM) of Allyl Benzene and cis-1,4-diacetoxy-2-butene
This reaction is employed to assess the selectivity of catalysts, particularly for the formation of Z-olefins.
Materials:
-
Allyl benzene (substrate 1)
-
cis-1,4-diacetoxy-2-butene (substrate 2)
-
Ruthenium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, the ruthenium catalyst (typically 1-5 mol%) is dissolved in the chosen anhydrous, degassed solvent in a reaction vessel.
-
Allyl benzene and cis-1,4-diacetoxy-2-butene are added to the reaction mixture.
-
The reaction is maintained at a specific temperature (e.g., 25°C) and stirred for a defined period.
-
The reaction is then quenched.
-
The product mixture is analyzed by GC or NMR to determine the conversion and the ratio of E and Z isomers of the cross-metathesis product.
Visualizations
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a typical workflow for the comparative evaluation of ruthenium catalysts.
Catalytic Cycle of Olefin Metathesis
This diagram illustrates the generally accepted Chauvin mechanism for ruthenium-catalyzed olefin metathesis.
Safety Operating Guide
Safe Disposal of Ruthenium Nitroso Nitrate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of ruthenium nitroso nitrate waste in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Ruthenium nitroso nitrate and its solutions are hazardous materials requiring meticulous handling and disposal procedures. As an oxidizing and corrosive substance, it can cause severe skin burns and eye damage. This guide provides a comprehensive, step-by-step approach to manage and dispose of small quantities of ruthenium nitroso nitrate waste generated in research, development, and other laboratory environments. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical safety goggles at all times.[2] Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill control materials, such as absorbent pads, on hand.
-
Incompatible Materials: Keep ruthenium nitroso nitrate and its waste solutions away from flammable and combustible materials, as it is an oxidizer.[3] Also, avoid contact with strong reducing agents.
Quantitative Hazard Data
For a quick reference, the table below summarizes the key hazard information for Ruthenium(III) Nitrosyl Nitrate.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Oxidizing solid/liquid | 🔥 | Danger | May intensify fire; oxidizer. |
| Corrosive to metals | corrosive | Warning | May be corrosive to metals. |
| Skin corrosion/irritation | corrosive | Danger | Causes severe skin burns and eye damage. |
| Serious eye damage/eye irritation | corrosive | Danger | Causes serious eye damage. |
This data is based on information from Safety Data Sheets (SDS) for Ruthenium(III) Nitrosyl Nitrate.
Step-by-Step Laboratory Disposal Procedure
This procedure is intended for small quantities (typically less than 1 liter) of acidic ruthenium nitroso nitrate waste solutions. The primary goal is to neutralize the acidic waste and precipitate the ruthenium, rendering it less hazardous for storage and subsequent pickup by a certified waste disposal service.
Experimental Protocol: Neutralization and Precipitation of Ruthenium Waste
Objective: To neutralize the acidic ruthenium nitroso nitrate solution and precipitate the ruthenium as a more stable solid.
Materials:
-
Ruthenium nitroso nitrate waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M), or other suitable base like sodium bicarbonate.
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beakers
-
A designated hazardous waste container (chemically resistant, with a secure lid)
Procedure:
-
Preparation:
-
Place the beaker containing the ruthenium nitroso nitrate waste solution on a stir plate inside a chemical fume hood.
-
Add a stir bar to the beaker and begin gentle stirring.
-
-
Neutralization:
-
Slowly and carefully add the sodium hydroxide solution dropwise to the stirring ruthenium waste solution. This process is exothermic and may generate heat. Proceed with caution to control the reaction rate.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Continue adding the base until the pH of the solution is in the neutral range (pH 6-8). The formation of a precipitate (likely ruthenium hydroxide or oxide) should be observed as the pH increases.
-
-
Precipitation and Settling:
-
Once the solution is neutralized, turn off the stir plate and allow the precipitate to settle to the bottom of the beaker. This may take some time.
-
-
Waste Collection:
-
Carefully decant the supernatant (the clear liquid above the solid) into a separate hazardous waste container labeled "Aqueous waste, neutralized, may contain trace ruthenium."
-
Transfer the remaining precipitate (slurry) into the primary hazardous waste container. Use a small amount of deionized water to rinse the beaker and transfer any remaining precipitate.
-
-
Final Packaging and Labeling:
-
Securely close the lid of the hazardous waste container.
-
Label the container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ruthenium Hydroxide/Oxide precipitate (from Ruthenium Nitroso Nitrate)" and "Neutralized aqueous solution" for the respective containers.
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
-
-
Storage and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the key steps in the disposal process for ruthenium nitroso nitrate waste.
Caption: Workflow for the safe disposal of Ruthenium Nitroso Nitrate waste in a laboratory.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. JP2003201526A - Ruthenium purification method - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101519732A - Method for recycling ruthenium from ruthenium-containing waste - Google Patents [patents.google.com]
Essential Safety and Handling Guide for Ruthenium(III) Nitrosyl Nitrate
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Ruthenium(III) nitrosyl nitrate. It is intended for researchers, scientists, and professionals in drug development and laboratory settings. Adherence to these guidelines is crucial for minimizing risks associated with this hazardous chemical.
Chemical Identifier:
-
Name: Ruthenium(III) nitrosyl nitrate
-
CAS Number: 34513-98-9
-
Appearance: Red/brown crystalline solid or orange to brown liquid solution.[1][2]
Hazard Identification and Health Effects
Ruthenium(III) nitrosyl nitrate is classified as a hazardous substance. It is a corrosive and oxidizing agent that can cause severe skin burns and eye damage.[3][4][5] Inhalation of its vapors, dust, or mist can be harmful and may cause respiratory tract irritation.[1][3] Ingestion may lead to irritation of the digestive tract.[1]
Summary of Health Hazards:
| Hazard Route | Potential Health Effects |
| Inhalation | Harmful; may cause respiratory tract irritation.[1][3] |
| Skin Contact | Causes severe skin burns and irritation.[1][3][4] |
| Eye Contact | Causes severe eye damage and irritation.[1][3][4] |
| Ingestion | Harmful; may cause irritation of the digestive tract.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety. The following table summarizes the required PPE for handling Ruthenium(III) nitrosyl nitrate.
| PPE Category | Minimum Requirements | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact.[6] For extended contact or immersion, consult glove manufacturer's compatibility data for nitric acid and ruthenium compounds. Always inspect gloves for tears or punctures before use and replace immediately if compromised.[6] |
| Lab Coat/Protective Clothing | Wear a lab coat, and for larger quantities or higher risk procedures, use fire/flame resistant and impervious clothing.[4] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or when handling the solid form to prevent dust inhalation.[1][4] For solid materials, a dust mask (e.g., N95) may be appropriate.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure.
Operational Plan:
-
Ventilation: Always handle Ruthenium(III) nitrosyl nitrate in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][4] Do not breathe dust, vapor, mist, or gas.[1][4]
-
Hygiene: Wash hands thoroughly after handling.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed.[1]
-
Store in a corrosion-resistant container.[4]
-
Keep away from incompatible materials such as combustible materials, reducing agents, and finely powdered metals.[3]
Emergency Procedures and Disposal
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Disposal Plan: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Do not empty into drains.[3]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling Ruthenium(III) nitrosyl nitrate in a laboratory setting.
Caption: Standard workflow for handling Ruthenium(III) nitrosyl nitrate.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Ruthenium(III) nitrosylnitrate, Ru 31.3% min 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Ruthenium nitrosyl nitrate SDS, 34513-98-9 Safety Data Sheets - ECHEMI [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
